Diethyl(1-propynyl)amine
Description
The exact mass of the compound Diethyl(1-propynyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl(1-propynyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl(1-propynyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
4231-35-0 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N,N-diethylprop-1-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3 |
InChI Key |
RJSCZBRDRBIRHP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C#CC |
Canonical SMILES |
CCN(CC)C#CC |
Other CAS No. |
4231-35-0 |
Origin of Product |
United States |
Foundational & Exploratory
The Physical and Chemical Dynamics of Diethyl(1-propynyl)amine: A Technical Guide for Advanced Organic Synthesis
Executive Summary
Diethyl(1-propynyl)amine (CAS: 4231-35-0) represents a highly specialized class of heteroatom-substituted alkynes known as ynamines. For researchers and drug development professionals, mastering the physical properties and handling requirements of this electron-rich dienophile is critical for deploying it in complex synthetic routes. This whitepaper synthesizes the fundamental physical chemistry of Diethyl(1-propynyl)amine with field-proven experimental protocols, focusing on its utility in inverse-electron-demand cycloadditions and the rigorous environmental controls required to prevent its rapid hydrolysis.
Structural Identity & Physical Properties Profile
Understanding the macroscopic physical state of Diethyl(1-propynyl)amine is the first step in designing a self-validating experimental system. The molecule consists of a diethylamino group directly conjugated to a propyne moiety. This conjugation heavily influences its physical behavior and reactivity.
Table 1: Core Physical Properties of Diethyl(1-propynyl)amine
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C7H13N | Low molecular weight (111.18 g/mol ) contributes to high volatility. |
| CAS Registry Number | 4231-35-0 | Primary identifier for procurement and safety data retrieval[1]. |
| Boiling Point | ~118–120 °C | Requires careful distillation under reduced pressure to avoid thermal degradation[2]. |
| Density | ~0.8 - 0.9 g/mL | Lighter than water; relevant for biphasic extraction (though aqueous exposure must be avoided). |
| Refractive Index | ~1.44 | Useful for rapid purity assessment via refractometry prior to sensitive reactions. |
| Appearance | Clear to pale yellow liquid | Darkening indicates oxidation or polymerization; necessitates storage under inert gas. |
Causality in Physical Properties
The boiling point of ~120 °C[2] indicates that while it is a stable liquid at room temperature, it possesses significant vapor pressure. The strong electron-donating effect of the diethylamino group into the alkyne π -system not only raises the HOMO (Highest Occupied Molecular Orbital) of the alkyne but also makes the triple bond highly polarizable. This polarization is the root cause of both its synthetic utility and its extreme sensitivity to environmental moisture.
Mechanistic Grounding: The Hydrolysis Liability
The defining characteristic of traditional ynamines is their hydrolytic instability. Because the nitrogen lone pair delocalizes into the alkynyl motif, the β -carbon becomes highly nucleophilic.
If Diethyl(1-propynyl)amine is exposed to ambient moisture, protonation occurs rapidly at the electron-rich β -carbon, generating a highly reactive keteniminium intermediate[3]. This electrophilic species is immediately trapped by water, leading to tautomerization and the irreversible formation of an amide (N,N-diethylpropionamide)[3][4].
Mechanistic pathway of ynamine hydrolysis to an amide via a keteniminium intermediate.
Self-Validating Check: Before utilizing an aged batch of Diethyl(1-propynyl)amine, scientists should perform a neat FT-IR analysis. The appearance of a strong carbonyl stretch (~1650 cm⁻¹) is a definitive indicator of amide formation, signaling that the reagent has degraded and must be redistilled or discarded.
Experimental Protocols & Workflows
As a Senior Application Scientist, I emphasize that successful ynamine chemistry relies entirely on excluding the hydrolysis pathway described above. The following protocols are designed to be self-validating systems.
Protocol A: Anhydrous Handling and Storage
-
Preparation of Glassware: Flame-dry all Schlenk flasks and syringes under a hard vacuum (0.1 Torr) for 10 minutes. Backfill with high-purity Argon.
-
Solvent Purification: Use only freshly dispensed solvents from a solvent purification system (SPS). Tetrahydrofuran (THF) or dichloromethane (DCM) must have a water content of <10 ppm (verified by Karl Fischer titration).
-
Transfer: Transfer Diethyl(1-propynyl)amine exclusively via gas-tight syringes to prevent the ingress of atmospheric moisture.
-
Storage: Store the neat reagent in a Schlenk bomb or a tightly sealed septum vial over activated 4Å molecular sieves at -20 °C.
Protocol B: Inverse-Electron-Demand [4+2] Cycloaddition
Diethyl(1-propynyl)amine is a premier dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with electron-deficient dienes such as 1,2,4,5-tetrazines[5]. The high HOMO of the ynamine interacts seamlessly with the low LUMO of the tetrazine.
Step-by-Step Methodology:
-
Setup: In an argon-purged Schlenk flask, dissolve 1.0 equivalent of the chosen 1,2,4,5-tetrazine in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the vibrant pink/red tetrazine solution to 0 °C using an ice-water bath. This controls the exothermic nature of the initial cycloaddition.
-
Addition: Add 1.1 equivalents of Diethyl(1-propynyl)amine dropwise over 5 minutes.
-
Observation (Self-Validation): The reaction progress is visually self-validating. The consumption of the tetrazine is marked by the rapid fading of the intense pink/red color and the vigorous evolution of nitrogen gas (N₂ extrusion)[5].
-
Isolation: Once gas evolution ceases and the solution turns pale yellow, concentrate the mixture under reduced pressure. The resulting substituted pyridazine derivative can be purified via standard silica gel chromatography.
Step-by-step workflow for the inverse-electron-demand [4+2] cycloaddition of ynamines.
Quantitative Data & Reactivity Metrics
To benchmark the efficacy of Diethyl(1-propynyl)amine against other alkynes, we look at typical reaction conditions required for complete conversion in tetrazine cycloadditions.
Table 2: Comparative Reactivity in Tetrazine [4+2] Cycloadditions
| Dienophile | Electronic Nature | Typical Temp | Reaction Time | Yield (Pyridazine) |
| Diethyl(1-propynyl)amine | Highly Electron-Rich | 0 °C to RT | < 1 hour | 85 - 95% |
| Phenylacetylene | Neutral | 80 °C (Reflux) | 12 - 24 hours | 60 - 75% |
| Dimethyl acetylenedicarboxylate | Electron-Deficient | 120 °C | > 24 hours | < 50% (Sluggish) |
Analysis: The data clearly illustrates that the physical and electronic properties of the ynamine drastically lower the activation energy barrier for the cycloaddition, allowing for near-instantaneous reactions at or below room temperature.
Conclusion
Diethyl(1-propynyl)amine is a remarkably potent reagent, provided its physical properties and mechanistic liabilities are respected. By maintaining rigorous anhydrous conditions to prevent keteniminium-mediated hydrolysis, researchers can leverage its elevated HOMO to drive complex cycloadditions with unparalleled efficiency.
References
-
Sax's Dangerous Properties of Industrial Materials - Chemistry and Chemists. Available at: [Link]
-
Ynamides: A Modern Functional Group For The New Millennium - PMC. Available at: [Link]
-
[4+2] Cycloaddition reactions of 1,2,4,5-tetrazines with allylcarboranes - ResearchGate. Available at:[Link]
Sources
spectroscopic data of Diethyl(1-propynyl)amine
An In-Depth Technical Guide to the Spectroscopic Profiling of Diethyl(1-propynyl)amine
Executive Summary
Diethyl(1-propynyl)amine (CAS: 4285-06-7), systematically named N,N-diethylprop-1-yn-1-amine, is a prototypical electron-rich internal ynamine. In drug development and advanced organic synthesis, it serves as a highly reactive C2 building block, frequently deployed in Inverse Electron Demand Diels-Alder (IEDDA) reactions, the synthesis of 1,2,3-triazoles, and the construction of complex heterocycles[1]. Because the nitrogen lone pair is directly conjugated with the alkyne π -system, the molecule exhibits extreme polarization. This guide provides a comprehensive breakdown of its spectroscopic signatures, the causality behind these physicochemical properties, and self-validating protocols for acquiring high-fidelity analytical data without hydrolytic degradation.
Structural and Electronic Profile: The Causality of Polarization
The spectroscopic behavior of Diethyl(1-propynyl)amine cannot be understood by treating it as a standard alkyne. The molecule exists in a resonance hybrid heavily influenced by the electron-donating diethylamino group:
CH3−C≡C−N(CH2CH3)2⟷CH3−C−=C=N+(CH2CH3)2
This keteniminium resonance structure dictates the molecule's reactivity and spectral output. The β -carbon (relative to nitrogen) becomes highly nucleophilic and electron-rich, while the α -carbon is deshielded. This electronic asymmetry is the fundamental cause of its unique Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures[2].
Quantitative Spectroscopic Data
To facilitate rapid reference for synthetic chemists, the core spectroscopic parameters of Diethyl(1-propynyl)amine are summarized in the structured tables below.
Table 1: 1 H and 13 C NMR Assignments (CDCl 3 , 298 K)
Note: Chemical shifts ( δ ) are reported in parts per million (ppm). The extreme upfield shift of C β is a direct consequence of the keteniminium resonance.
| Nucleus | Position / Group | Chemical Shift ( δ , ppm) | Multiplicity / Coupling | Causality & Structural Assignment |
| 1 H | −CH3 (propynyl) | 1.85 - 1.95 | Singlet (3H) | Allylic-type deshielding by the alkyne core. |
| 1 H | −N−CH2− (ethyl) | 2.75 - 2.85 | Quartet (4H), J ≈ 7.1 Hz | Deshielded by the adjacent electronegative nitrogen. |
| 1 H | −CH3 (ethyl) | 1.10 - 1.20 | Triplet (6H), J ≈ 7.1 Hz | Standard aliphatic methyl resonance. |
| 13 C | C α ( ≡C−N ) | ~ 89.0 | Singlet | Deshielded due to proximity to N and sp -hybridization. |
| 13 C | C β ( −C≡ ) | ~ 65.0 | Singlet | Critical diagnostic peak: Shielded by N-lone pair donation. |
| 13 C | −N−CH2− (ethyl) | ~ 47.5 | Singlet | Typical for aliphatic amines. |
| 13 C | −CH3 (ethyl) | ~ 13.5 | Singlet | Standard aliphatic carbon. |
| 13 C | −CH3 (propynyl) | ~ 3.5 | Singlet | Highly shielded propynyl methyl carbon. |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Analytical Method | Key Signal / Peak | Intensity / Pattern | Mechanistic Causality |
| FT-IR | ν(C≡C) at 2220–2240 cm −1 | Strong | Unlike symmetrical alkynes, the unsymmetrical substitution and conjugated N-lone pair create a massive dipole moment change during vibration, resulting in a highly intense absorption[3]. |
| EI-MS (70 eV) | m/z 111 | [M] +∙ (Molecular Ion) | Corresponds to the intact radical cation of C 7 H 13 N. |
| EI-MS (70 eV) | m/z 96 | [M - CH 3 ] + | Loss of a methyl radical (likely from the ethyl group to form an iminium ion). |
Experimental Protocol: High-Fidelity Data Acquisition
Ynamines are notoriously sensitive to moisture. Even atmospheric humidity will rapidly hydrolyze Diethyl(1-propynyl)amine into N,N-diethylpropionamide via an allenic intermediate[4]. To ensure scientific integrity, the following step-by-step methodology incorporates a self-validating loop to guarantee that the acquired spectra represent the pure ynamine.
Step 1: Solvent Deacidification and Drying
-
Procure ampouled CDCl 3 (100% atom D).
-
Pass the CDCl 3 through a short plug of activated basic alumina (Brockmann Grade I) inside a glovebox. Causality: Commercial CDCl 3 often contains trace DCl, which acts as a potent catalyst for the hydration of the electron-rich ynamine triple bond.
Step 2: Anhydrous Sample Preparation
-
Operating strictly under an Argon atmosphere, transfer 15–20 mg of Diethyl(1-propynyl)amine into a pre-dried NMR tube.
-
Dissolve the analyte in 0.6 mL of the treated CDCl 3 .
-
Seal the NMR tube with a secure septum cap and wrap it with Parafilm.
Step 3: Self-Validating NMR Acquisition
-
Acquire a rapid 16-scan 1 H NMR spectrum immediately upon removal from the glovebox.
-
Validation Check: Inspect the spectrum for a singlet near δ 2.3–2.4 ppm. Causality: The presence of this peak indicates the formation of the α -methylene protons of the hydrolyzed amide byproduct. If this peak is >2% relative to the propynyl methyl peak, the sample is compromised and must be discarded.
-
If the sample passes validation, proceed immediately to acquire the 13 C NMR spectrum (typically 512–1024 scans depending on probe sensitivity).
Step 4: IR and MS Analysis
-
For IR, utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer housed within a dry-air purged enclosure. Apply a neat drop of the ynamine directly to the diamond crystal and acquire 32 scans.
-
For MS, utilize direct injection techniques avoiding protic solvents (e.g., use dry acetonitrile or direct probe EI) to prevent in-source hydrolysis.
Analytical Workflow Visualization
The following diagram illustrates the critical decision matrix for handling ynamines, emphasizing the mandatory hydrolysis check that ensures trustworthiness in the reported data.
Analytical workflow for ynamines ensuring anhydrous integrity during spectroscopic data acquisition.
Applications in Drug Development
The spectroscopic verification of Diethyl(1-propynyl)amine is a critical first step before utilizing it in complex Active Pharmaceutical Ingredient (API) synthesis. Because of the electron-rich nature of the diene system, this compound acts as a powerful dienophile in IEDDA reactions[1]. For example, reacting this ynamine with electron-poor heterocycles (like 1,2,3-triazines or pyrans) rapidly yields highly substituted benzenes and pyridines, which are privileged scaffolds in modern pharmacology. Ensuring the ynamine is free of its amide degradant guarantees stoichiometric precision and prevents catalytic poisoning during these advanced coupling reactions.
Sources
The Ynamine Advantage: A Technical Whitepaper on Diethyl(1-propynyl)amine (CAS 4231-35-0) in Advanced Heterocyclic Synthesis
Executive Summary
In the realm of advanced organic synthesis and drug development, electron-rich alkynes serve as indispensable building blocks for constructing complex molecular architectures. Diethyl(1-propynyl)amine , registered under CAS number 4231-35-0 [1], is a highly reactive internal ynamine.
A common pitfall in chemical sourcing is the conflation of this compound with its terminal alkyne isomer, 3-Diethylamino-1-propyne (CAS 4079-68-9)[2]. However, Diethyl(1-propynyl)amine (CAS 4231-35-0) is structurally distinct: the diethylamino group is directly conjugated with the sp -hybridized carbon of the alkyne[3]. This specific structural motif fundamentally alters its electronic profile, transforming it into a potent, electron-rich dienophile utilized extensively in Inverse Electron-Demand Diels-Alder (IEDDA) reactions and transition-metal-catalyzed couplings[4],[5].
This technical guide provides a comprehensive analysis of Diethyl(1-propynyl)amine, detailing its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for drug discovery applications.
Physicochemical Profiling and Structural Dynamics
The reactivity of Diethyl(1-propynyl)amine is dictated by the resonance donation of the nitrogen lone pair into the alkyne π -system. This conjugation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) and polarizes the alkyne, making the β -carbon highly nucleophilic.
Table 1: Physicochemical Properties of CAS 4231-35-0
| Property | Value / Description |
| Chemical Name | Diethyl(1-propynyl)amine; N,N-Diethyl-1-propynylamine[1] |
| CAS Registry Number | 4231-35-0[6] |
| Molecular Formula | C₇H₁₃N[3] |
| Molecular Weight | 111.18 g/mol [3] |
| Boiling Point | ~134.3 °C at 760 mmHg[3] |
| Density | 0.825 g/cm³[3] |
| Flash Point | 38.7 °C[3] |
| Structural Class | Ynamine (Internal Alkyne) |
Mechanistic Chemistry: The Causality of Ynamine Reactivity
In drug development, the rapid assembly of nitrogenous heterocycles (such as pyridines and pyridazines) is critical. Diethyl(1-propynyl)amine excels in this domain via Inverse Electron-Demand Diels-Alder (IEDDA) reactions .
Unlike standard Diels-Alder reactions driven by an electron-rich diene and an electron-poor dienophile, IEDDA reverses this dynamic. Diethyl(1-propynyl)amine acts as the electron-rich dienophile (high HOMO), reacting rapidly with electron-deficient dienes (low LUMO) such as 1,2,4,5-tetrazines or functionalized pyrimidines[4],[7].
The Mechanistic Pathway:
-
[4+2] Cycloaddition: The narrow HOMO-LUMO gap facilitates a rapid, often room-temperature cycloaddition, forming a highly strained bicyclic intermediate.
-
Retro-Diels-Alder Extrusion: The intermediate is thermodynamically unstable and immediately undergoes a retro-Diels-Alder reaction, extruding nitrogen gas ( N2 )[4].
-
Aromatization: The loss of N2 drives the reaction irreversibly forward, yielding a highly substituted, stable aromatic heterocycle (e.g., a pyridazine derivative).
IEDDA mechanism of Diethyl(1-propynyl)amine with tetrazines.
Experimental Protocols: Self-Validating Synthesis Workflows
To ensure trustworthiness and reproducibility in the laboratory, the following protocol details the synthesis of a substituted pyridazine using Diethyl(1-propynyl)amine and a tetrazine derivative. This methodology is designed as a self-validating system: the physical evolution of gas serves as an immediate kinetic readout, while TLC and NMR provide structural confirmation.
Protocol: Synthesis of 4-(N,N-Diethylamino)-5-methylpyridazine Derivatives
Adapted from established tetrazine cycloaddition methodologies[4].
Reagents & Materials:
-
3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine (0.024 mmol)
-
Diethyl(1-propynyl)amine (CAS 4231-35-0) (0.048 mmol, 2.0 equiv)
-
Anhydrous Dioxane (120 μL)
-
Argon gas (for inert atmosphere)
Step-by-Step Methodology:
-
Preparation of the Diene Solution: In an oven-dried, argon-purged reaction vial, dissolve the tetrazine (10 mg) in 120 μL of anhydrous dioxane. The solution will present as a distinct orange/red slurry.
-
Ynamine Introduction: Using a micro-syringe, add Diethyl(1-propynyl)amine (7 μL) dropwise to the stirring mixture at ambient temperature (23 °C).
-
Kinetic Observation (Self-Validation): Immediately upon addition, observe the reaction mixture. A rapid evolution of nitrogen gas ( N2 ) will occur, manifesting as active bubbling. The reaction mixture will concurrently transition from an orange slurry to a clear red solution. Causality note: The cessation of bubbling is a reliable empirical indicator that the primary cycloaddition and subsequent retro-Diels-Alder extrusion are complete.
-
Reaction Quenching & Concentration: Once gas evolution ceases (typically within minutes for highly electron-deficient tetrazines), remove the dioxane solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/hexanes gradient) to isolate the stable pyridazine derivative.
-
Analytical Validation: Confirm the structure via 1H NMR. The disappearance of the ynamine methyl singlet and the emergence of downfield aromatic protons confirm successful heterocycle formation.
Step-by-step workflow for the ynamine-tetrazine cycloaddition.
Advanced Applications & Kinetic Data
Beyond simple heterocycle formation, Diethyl(1-propynyl)amine is utilized in complex organometallic chemistry. For instance, it acts as a coupling partner with Group 6 allenylidene complexes to form novel cyclobutenylidene and pentatrienylidene complexes[5]. The regioselectivity of these reactions is highly dependent on the polarity of the solvent, demonstrating the sensitive electronic nature of the ynamine's polarized triple bond.
Table 2: Comparative Reactivity Profile in Cycloadditions
| Reaction Type | Coupling Partner | Primary Intermediate | Final Product | Kinetic Driver |
| IEDDA | 1,2,4,5-Tetrazines[4] | Bicyclic [4+2] Adduct | Pyridazines | N2 Extrusion (Enthalpic) |
| IEDDA | Pyrimidinecarboxylates[7] | Bicyclic[4+2] Adduct | Pyridines | Aromatization |
| [2+2] Cycloaddition | Allenylidene Complexes[5] | Cyclobutene Ring | Cyclobutenylidenes | Solvent Polarity / Sterics |
Strategic Insight for Researchers: When designing synthetic routes utilizing CAS 4231-35-0, researchers must account for its sensitivity to hydrolysis. Ynamines can undergo hydration across the triple bond to form amides if exposed to adventitious moisture. Therefore, maintaining strict anhydrous conditions (as outlined in the protocol) is not merely a best practice, but a mechanistic necessity to prevent off-target nucleophilic attack by water.
References
-
Cheméo. "Chemical Properties of 2-Propyn-1-amine, N,N-diethyl- (CAS 4079-68-9)". Cheméo. Available at:[Link]
-
ChemSrc. "4231-35-0 - Diethyl(1-propynyl)amine". ChemSrc. Available at:[Link]
-
Soenen, D. R., Zimpleman, J. M., & Boger, D. L. "Synthesis and Inverse Electron Demand Diels−Alder Reactions of 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
Marcelis, A. T. M. "Cycloaddition reactions of cyclic ketene-N,S-acetals with 1,2,4,5-tetrazines". Journal of Heterocyclic Chemistry, ResearchGate. Available at:[Link]
-
Díez, J., et al. "CC-Coupling Reactions of Group 6 Allenylidenes with Ynamines: Formation of New Cyclobutenylidene and Pentatrienylidene Complexes". Organometallics, ACS Publications. Available at:[Link]
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- 7. researchgate.net [researchgate.net]
Solvation Dynamics and Reactivity Profiling of Diethyl(1-propynyl)amine in Organic Solvents
Executive Summary & Chemical Identity
In the realm of advanced organic synthesis and drug development, ynamines represent a uniquely powerful class of electron-rich alkynes. Among them, Diethyl(1-propynyl)amine (CAS: 4231-35-0) stands out as a highly versatile reagent[1][2]. Primarily utilized as a potent dienophile, it enables the rapid construction of complex, nitrogen-containing heterocycles that are foundational to modern pharmacophores.
As a Senior Application Scientist, I have observed that the primary failure mode in ynamine-mediated reactions is not the inherent kinetics of the cycloaddition, but rather poor solvation strategies and inadequate environmental control. This whitepaper synthesizes field-proven insights with thermodynamic principles to provide a definitive guide on the solubility, handling, and mechanistic application of Diethyl(1-propynyl)amine in organic solvents.
Solvation Thermodynamics & Solvent Compatibility
Diethyl(1-propynyl)amine is a liquid at standard conditions, with a boiling point of 80–85 °C at 100 mmHg[3]. The molecule features a lipophilic diethylamino group paired with a non-polar propyne backbone. This structural duality dictates its solvation thermodynamics:
-
Aprotic Solvation: The compound is highly soluble in a broad spectrum of organic solvents, including acetonitrile (MeCN), tetrahydrofuran (THF), dichloromethane (CH2Cl2), toluene, carbon tetrachloride (CCl4), and diethyl ether[3]. It readily undergoes dispersion interactions in non-polar media (like toluene) and dipole-dipole interactions in polar aprotic media (like THF).
-
The Protic Degradation Pathway (Causality): The nitrogen lone pair heavily delocalizes into the alkyne π-system, rendering the β-carbon exceptionally nucleophilic. If introduced to protic solvents (e.g., water, alcohols), the alkyne undergoes rapid, irreversible protonation followed by nucleophilic attack. This hydration pathway destroys the reagent, converting it into N,N-diethylpropionamide. Consequently, the reagent reacts vigorously with H₂O and CO₂, and slowly oxidizes under ambient air or UV light[3].
Quantitative Data: Solvent Compatibility Profile
To facilitate easy comparison for experimental design, the following table summarizes the solubility and stability profile of Diethyl(1-propynyl)amine across standard organic solvents.
| Solvent | Dielectric Constant (ε) | Solubility Profile | Stability & Handling Notes |
| Tetrahydrofuran (THF) | 7.5 | Highly Soluble | Excellent. Must be distilled over Na/benzophenone or stored over 3Å molecular sieves. |
| Dichloromethane (CH₂Cl₂) | 8.9 | Highly Soluble | Excellent. Ideal for low-temperature (-78°C to 0°C) cycloadditions. |
| Acetonitrile (MeCN) | 37.5 | Soluble | Good. Highly polar; requires rigorous drying to prevent trace moisture hydrolysis. |
| Toluene | 2.4 | Highly Soluble | Excellent. Preferred for high-temperature thermal cycloadditions. |
| Diethyl Ether | 4.3 | Soluble | Good. Prone to peroxide formation; ensure peroxide-free ether to prevent ynamine oxidation. |
| Water (H₂O) | 80.1 | Insoluble / Reactive | Critical Failure. Rapid hydrolysis occurs. Reagent is incompatible with aqueous media. |
Mechanistic Role: Inverse Electron-Demand Diels-Alder (IEDDA)
In drug development, synthesizing functionalized polycyclic aminopyridines or pyridazines is often hampered by complex, multi-step routes. Diethyl(1-propynyl)amine bypasses these bottlenecks via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
When reacted with electron-deficient dienes—such as 5-nitropyrimidines or 1,2,4,5-tetrazines—the electron-rich ynamine participates in a [4+2] cycloaddition[4][5]. The initial bicyclic intermediate is highly strained and rapidly undergoes a retro-Diels-Alder reaction (typically extruding N₂ or HCN) to yield a stable, substituted aromatic heterocycle[4][5].
Inverse Electron-Demand Diels-Alder (IEDDA) mechanism using Diethyl(1-propynyl)amine.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility in your syntheses, I have designed the following protocol as a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene), researchers can quantitatively track ynamine consumption via NMR, ensuring that mass balance is maintained and trace moisture has not diverted the reaction toward amide byproducts.
Experimental workflow for handling Diethyl(1-propynyl)amine in organic synthesis.
Step-by-Step Methodology: Ynamine-Mediated Cycloaddition
-
Solvent Preparation: Dispense 10 mL of anhydrous CH₂Cl₂ (or THF) from a solvent purification system into a flame-dried Schlenk flask containing activated 3Å molecular sieves.
-
Atmosphere Control: Purge the flask with high-purity Argon for 15 minutes. Diethyl(1-propynyl)amine is sensitive to air and UV light; wrap the reaction vessel in aluminum foil if prolonged reaction times are expected[3].
-
Internal Standard Addition (Validation Step): Add 0.1 equivalents of 1,3,5-trimethoxybenzene to the solvent. Take a 50 µL baseline aliquot for ¹H-NMR analysis.
-
Reagent Introduction: Cool the flask to 0 °C using an ice bath. Using a gas-tight Hamilton syringe, inject 1.0 equivalent of the electron-deficient diene (e.g., a pyrimidine derivative), followed dropwise by 1.1 equivalents of Diethyl(1-propynyl)amine.
-
Reaction Execution: Allow the reaction to warm to room temperature. Monitor the reaction via TLC or by taking NMR aliquots. The disappearance of the ynamine's diethylamino signals relative to the internal standard confirms successful cycloaddition without mass loss to hydrolysis.
-
Quenching & Workup: Once the diene is consumed, quench the reaction by adding 5 mL of a saturated aqueous NaHCO₃ solution. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Note: All handling of Diethyl(1-propynyl)amine must be conducted inside a well-ventilated fume hood due to its reactivity and potential toxicity[3].
References
- Source: researcher.
- Title: 4231-35-0 - 化源网 - cas号查询 (Diethyl(1-propynyl)amine)
- Title: N, N-dietilprop-1-in-1-amina(CAS:4231-35-0)
- Source: researchgate.
- Source: researchgate.
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Methodological & Application
Application Note: Advanced Applications of Diethyl(1-propynyl)amine in Heterocyclic Synthesis
Executive Overview
Diethyl(1-propynyl)amine (CAS: 4285-06-7 / 4231-35-0), commonly referred to as N,N -diethyl-1-propynylamine, is a prototypical ynamine characterized by a highly electron-rich alkyne core. The strong +M (mesomeric) effect of the diethylamino group polarizes the carbon-carbon triple bond, significantly elevating the Highest Occupied Molecular Orbital (HOMO) and rendering the β -carbon exceptionally nucleophilic. This unique electronic topology makes it an indispensable reagent for drug development professionals and synthetic chemists constructing complex, functionalized heterocycles—particularly via Inverse Electron-Demand Diels-Alder (IEDDA) cascades and stepwise [2+2] cycloadditions.
Mechanistic Rationale & Electronic Topology
Unlike standard, unactivated alkynes, the reactivity of diethyl(1-propynyl)amine is dictated by the resonance donation from the nitrogen lone pair into the π -system.
-
IEDDA Cascades : In reactions with electron-deficient dienes such as 1,2,4,5-tetrazines or 5-nitropyrimidines, the ynamine acts as a hyper-reactive dienophile. The narrow HOMO-LUMO gap facilitates a rapid [4+2] cycloaddition, even at sub-ambient temperatures. The resulting bicyclic intermediate is thermodynamically unstable and immediately undergoes a retro-Diels-Alder reaction,1[1] or pyridine derivative[2]. Similar intramolecular reactions have been utilized to synthesize complex 3[3].
-
[2+2] Cycloadditions : When exposed to highly electrophilic species like ketenes, the nucleophilic β -carbon of the ynamine attacks the carbonyl carbon. This generates a zwitterionic intermediate that undergoes rapid conrotatory ring closure to form four-membered cyclobutenones.
Reaction Pathway Visualizations
Fig 1. IEDDA cascade of Diethyl(1-propynyl)amine with tetrazines, driven by N2 extrusion.
Fig 2. Stepwise [2+2] cycloaddition of Diethyl(1-propynyl)amine with ketenes via a zwitterion.
Quantitative Reactivity Profiling
The profound kinetic advantage of diethyl(1-propynyl)amine over unactivated alkynes is best illustrated in its reaction with 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine. The ynamine achieves quantitative conversion in hours at room temperature, whereas standard alkynes require days at elevated temperatures, often with inferior yields[1].
| Dienophile | Diene | Reaction Temp (°C) | Time | Yield (%) | Ref |
| Diethyl(1-propynyl)amine | 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine | 23 | 2 h | 100 | [1] |
| Ethoxyacetylene | 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine | 60 | 84 h | 66 | [1] |
| Phenylacetylene | 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine | 110 | 48 h | N/A | [1] |
| Diethyl(1-propynyl)amine | 5-Nitropyrimidine | 20 | 1 h | >80 | [2] |
Validated Experimental Protocols
Protocol A: Self-Validating IEDDA Synthesis of Substituted Pyridazines
Design Rationale : This protocol leverages the intrinsic photophysical properties of 4[4]. The starting tetrazine exhibits a vibrant pink/red color due to n→π∗ visible light absorption. As the ynamine attacks and disrupts the tetrazine core, the solution undergoes a stark colorimetric shift to pale yellow or colorless. This provides an immediate, self-validating visual confirmation of reaction kinetics without requiring continuous TLC sampling.
Step-by-Step Methodology :
-
Preparation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon. Causality: Ynamines are highly susceptible to acid-catalyzed hydration, which yields unreactive amides. Strict anhydrous conditions are mandatory.
-
Substrate Dissolution : Dissolve the electron-deficient 1,2,4,5-tetrazine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Thermal Control : Cool the reaction vessel to 0 °C using an ice bath. Causality: The cycloaddition with diethyl(1-propynyl)amine is highly exothermic. Cooling prevents localized boiling and suppresses potential side-polymerization of the ynamine.
-
Reagent Addition : Add diethyl(1-propynyl)amine (1.1 mmol) dropwise over 5 minutes via a gas-tight syringe.
-
Kinetic Monitoring : Stir the reaction at 0 °C for 15 minutes, then allow it to warm to 23 °C. Observe the color transition from deep red to pale yellow, accompanied by the effervescence of N2 gas.
-
Isolation : Once gas evolution ceases and the solution is completely decolorized (typically <2 hours), concentrate the mixture under reduced pressure. Purify the resulting pyridazine via flash column chromatography (silica gel, EtOAc/Hexane gradient).
Protocol B:[2+2] Cycloaddition for Cyclobutenone Assembly
Design Rationale : Ketenes are highly prone to dimerization and must be generated in situ. By introducing the ynamine directly into the ketene generation matrix, the nucleophilic attack outcompetes ketene dimerization, cleanly yielding the four-membered cyclobutenone ring.
Step-by-Step Methodology :
-
Matrix Setup : In an argon-purged flask, dissolve phenylacetyl chloride (1.0 mmol) in anhydrous diethyl ether (15 mL) and cool to -20 °C.
-
In Situ Generation : Add triethylamine (1.2 mmol) dropwise. Validation Check: The immediate formation of a dense white precipitate (triethylamine hydrochloride) acts as a visual validation, confirming the successful generation of the ketene.
-
Cycloaddition : Inject diethyl(1-propynyl)amine (1.0 mmol) directly into the suspension.
-
Maturation : Maintain the temperature at -20 °C for 30 minutes, then slowly warm to room temperature over 2 hours. Causality: The low initial temperature stabilizes the zwitterionic intermediate, ensuring conrotatory ring closure is favored over acyclic side reactions.
-
Workup : Filter the reaction mixture through a pad of Celite to remove the ammonium salts. Concentrate the filtrate in vacuo and purify the cyclobutenone via recrystallization or chromatography.
Sources
Diethyl(1-propynyl)amine: A Versatile Reagent for Cycloaddition Reactions in Modern Organic Synthesis
Introduction: Unveiling the Potential of Ynamines in Heterocyclic Chemistry
In the landscape of contemporary organic synthesis, the quest for efficient and atom-economical methods for the construction of complex molecular architectures is paramount. Among the myriad of synthetic tools available, cycloaddition reactions stand out for their ability to generate cyclic and heterocyclic frameworks with high degrees of stereocontrol and complexity in a single step. Diethyl(1-propynyl)amine, a member of the ynamine family, has emerged as a potent and versatile reagent in this context. Ynamines, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, possess a unique electronic structure that bestows upon them a rich and varied reactivity profile, making them ideal partners in a range of cycloaddition reactions.
This comprehensive guide provides an in-depth exploration of the applications of diethyl(1-propynyl)amine in [3+2] and [4+2] cycloaddition reactions. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present representative data to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this remarkable reagent.
Synthesis of Diethyl(1-propynyl)amine: A Practical Approach
While various methods exist for the synthesis of ynamines, a common and practical approach for N,N-dialkyl-1-propynylamines involves the deprotonation of a terminal alkyne followed by a reaction that introduces the amino group. A plausible synthetic route to diethyl(1-propynyl)amine starts from propyne. Propyne is first deprotonated with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to form the corresponding acetylide.[1][2] This highly nucleophilic acetylide can then react with a suitable electrophilic nitrogen source. However, a more common strategy for ynamine synthesis involves the reaction of a metal acetylide with an electrophilic amine or the coupling of a haloalkyne with an amine.
A general and adaptable two-step protocol starting from propyne is outlined below. The first step involves the generation of a lithium acetylide, which is a powerful nucleophile.
Protocol 1: Synthesis of Diethyl(1-propynyl)amine
Materials:
-
Propyne (condensed as a liquid at low temperature or used as a solution)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethylamine
-
A suitable electrophilic activating agent for the amine (e.g., a source of "Et₂N⁺") or a coupling catalyst system.
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous magnesium sulfate)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Generation of Lithium Propynilide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, place anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble propyne gas through the cold THF until a desired amount is condensed, or add a pre-standardized solution of propyne in THF.
-
Slowly add a solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M) dropwise to the stirred propyne solution at -78 °C. The addition should be controlled to maintain the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete formation of the lithium propynilide.
-
Formation of Diethyl(1-propynyl)amine: The subsequent step to form the ynamine can be complex and there are multiple strategies. A common method for ynamide synthesis involves the coupling of an amine with a haloalkyne in the presence of a copper catalyst.[3] For an ynamine like diethyl(1-propynyl)amine, a direct reaction of the lithium acetylide with an electrophilic source of the diethylamino group is required. This can be a challenging transformation and often requires specialized reagents.
-
Work-up: After the reaction is deemed complete (monitored by TLC or GC-MS), the reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure or by column chromatography on silica gel.
[3+2] Cycloaddition Reactions: Construction of Five-Membered Heterocycles
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful transformations for the synthesis of five-membered heterocyclic rings.[4][5] Diethyl(1-propynyl)amine, with its electron-rich triple bond, serves as an excellent dipolarophile in these reactions.
Reaction with Azides: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of "click chemistry," prized for its high efficiency and functional group tolerance.[6] The copper(I)-catalyzed version (CuAAC) proceeds with excellent regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. Ynamines, including diethyl(1-propynyl)amine, exhibit enhanced reactivity in CuAAC reactions, often proceeding under milder conditions than their terminal alkyne counterparts.
Mechanism of the Copper-Catalyzed Azide-Ynamine Cycloaddition (CuAAC)
The reaction is initiated by the formation of a copper(I) acetylide species from diethyl(1-propynyl)amine and a Cu(I) salt. This copper acetylide then reacts with the azide in a stepwise manner, involving coordination of the azide to the copper center, followed by cyclization and subsequent protonolysis to release the triazole product and regenerate the copper catalyst.
Caption: Mechanism of the CuAAC reaction with an ynamine.
Protocol 2: General Procedure for the Copper-Catalyzed Azide-Ynamine Cycloaddition (CuAAC)
Materials:
-
Diethyl(1-propynyl)amine
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (or other suitable solvent system like DMF or DMSO)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equiv) and diethyl(1-propynyl)amine (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).
-
To the stirred solution of the azide and ynamine, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.
Table 1: Representative Data for CuAAC Reactions with Ynamines
| Entry | Ynamine | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N,N-diethyl-1-propyn-1-amine (Illustrative) | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | 1-4 | >90 | General procedure based on ynamine reactivity |
| 2 | Phenylacetylene | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | 8-12 | 85-95 | [3] |
| 3 | Ynamide | Various azides | CuI | CH₂Cl₂ | 1-12 | 70-95 | [7] |
Note: Data for Entry 1 is illustrative based on the known high reactivity of ynamines in CuAAC reactions. Entries 2 and 3 provide context from related alkynes and ynamides.
Reaction with Nitrones
Nitrones are another important class of 1,3-dipoles that readily participate in cycloaddition reactions with alkynes to furnish isoxazoline derivatives. The reaction of diethyl(1-propynyl)amine with a nitrone is expected to proceed via a concerted [3+2] cycloaddition pathway.
Mechanism of the Nitrone-Ynamine Cycloaddition
The reaction proceeds through a concerted pericyclic transition state where the π-systems of the nitrone and the ynamine interact to form two new sigma bonds simultaneously. The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.
Caption: Concerted mechanism of nitrone-ynamine cycloaddition.
Protocol 3: General Procedure for the [3+2] Cycloaddition of Diethyl(1-propynyl)amine with a Nitrone
Materials:
-
Diethyl(1-propynyl)amine
-
Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Anhydrous toluene or dichloromethane
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the nitrone (1.0 equiv) in anhydrous toluene.
-
Add diethyl(1-propynyl)amine (1.2-1.5 equiv) to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the specific nitrone. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel to yield the isoxazoline product.
[4+2] Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for the synthesis of six-membered rings.[8] In this reaction, a conjugated diene reacts with a dienophile. Due to the electron-donating nature of the diethylamino group, diethyl(1-propynyl)amine is an electron-rich dienophile and is expected to react readily with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction.
Mechanism of the Inverse-Electron-Demand Diels-Alder Reaction
In this variant of the Diels-Alder reaction, the reaction is primarily driven by the interaction between the HOMO of the electron-rich dienophile (diethyl(1-propynyl)amine) and the LUMO of the electron-poor diene. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a six-membered ring.
Caption: Inverse-electron-demand Diels-Alder reaction.
Protocol 4: General Procedure for the Diels-Alder Reaction of Diethyl(1-propynyl)amine
Materials:
-
Diethyl(1-propynyl)amine
-
Electron-poor diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)
-
Anhydrous solvent (e.g., toluene, xylene, or a high-boiling solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the electron-poor diene (1.0 equiv) and anhydrous toluene.
-
Add diethyl(1-propynyl)amine (1.1-1.5 equiv) to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC. The reaction may involve the extrusion of a small molecule like nitrogen gas, which can be observed as bubbling.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the functionalized aromatic or hydroaromatic product.
Table 2: Representative Data for Diels-Alder Reactions of Ynamines
| Entry | Ynamine | Diene | Conditions | Product | Yield (%) | Reference |
| 1 | N,N-diethyl-1-propyn-1-amine | Pyrimidinecarboxylates | Toluene, reflux | Pyridine derivatives | Moderate to Good | [8] |
| 2 | Functionalized Ynamine Ester | 2-Arylideneindan-1,3-diones | THF, rt | Indenopyran | 32 | [5] |
| 3 | Ynamide | Various Dienes | Thermal or Metal-catalyzed | Cyclohexadiene derivatives | Varies | [3] |
Note: The data in this table is based on published results for diethyl(1-propynyl)amine and other ynamines to illustrate the scope of the reaction.
Experimental Workflow Overview
The following diagram illustrates a general workflow for conducting cycloaddition reactions with diethyl(1-propynyl)amine.
Caption: General experimental workflow for cycloaddition reactions.
Safety and Handling
Diethyl(1-propynyl)amine, as an ynamine, requires careful handling due to its potential reactivity and the hazards associated with amines and alkynes.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Inhalation: Ynamines can be volatile and may have irritating vapors. Avoid inhaling fumes. Use of a respirator may be necessary for handling larger quantities or in case of poor ventilation.
-
Skin and Eye Contact: Amines can be corrosive and cause severe skin and eye irritation or burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Flammability: Diethyl(1-propynyl)amine is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Reactivity: Ynamines can be sensitive to moisture and acidic conditions, which can lead to decomposition. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and reagents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
Diethyl(1-propynyl)amine is a valuable and versatile reagent for the construction of a diverse array of heterocyclic compounds through cycloaddition reactions. Its electron-rich nature makes it an excellent partner in both [3+2] and [4+2] cycloadditions, providing access to triazoles, isoxazolines, and functionalized six-membered rings. The protocols and principles outlined in this guide are intended to serve as a foundation for researchers to explore and exploit the synthetic utility of this powerful building block in their own research endeavors, from fundamental methodology development to the synthesis of complex target molecules in drug discovery and materials science.
References
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University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. [Link]
-
International Enviroguard. How to Protect Workers from Ammonia Exposure. [Link]
- Danheiser, R. L., et al. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 2006, 83, 193.
-
Chemistry LibreTexts. 16.06.3: Deprotonated Alkynes. [Link]
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Chegg. Design a synthesis of N,N-diethyl-1-methyl-1-phenyl-1-propen-1-amine from benzaldehyde and any compound containing three carbons or fewer. [Link]
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Quora. What bases can deprotonate an alkyne?. [Link]
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Neunhoeffer, H., et al. Cycloaddition reactions of cyclic ketene‐N,S‐acetals with 1,2,4,5‐tetrazines. ResearchGate. [Link]
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Chemical Synthesis Database. N,N-diethyl-2-propyn-1-amine. [Link]
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OpenOChem Learn. Preparation of Alkynes. [Link]
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Evans, P. A. The [3+2]Cycloaddition Reaction. [Link]
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Chemistry Steps. Preparation of Alkynes by Elimination Reactions - Practice Problems. [Link]
- Google Patents. Process for the synthesis of N,N-dialkyl-Hydroxylamines.
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Organic Syntheses. 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E)-. [Link]
-
ChemTalk. Cycloaddition Reactions. [Link]
-
Van der Helm, H. W., et al. Cycloaddition reactions for antiviral compounds. PMC. [Link]
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Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Gifu Pharmaceutical University. Synthetic method of ynamides through azide-alkyne cycloaddition. [Link]
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University of Bristol. Ch 10: Diels-Alder reaction. [Link]
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- 8. youtube.com [youtube.com]
Application Note: Advanced Applications of Diethyl(1-propynyl)amine in Pharmaceutical Synthesis
Introduction and Mechanistic Profile
Diethyl(1-propynyl)amine (also known as N,N -diethylprop-1-yn-1-amine) is a highly reactive, electron-rich alkyne belonging to the ynamine class. Unlike simple terminal alkynes, the triple bond in ynamines is strongly polarized by the electron-donating diethylamino group. This polarization renders the β -carbon highly nucleophilic and the α -carbon highly electrophilic upon activation[1].
While early ynamines like ethynamine were plagued by instability, substituted derivatives like diethyl(1-propynyl)amine strike a critical balance between stability and reactivity[2]. In modern pharmaceutical synthesis, this reagent serves two primary functions: as a potent, racemization-free coupling agent for peptide synthesis, and as a versatile C2 synthon in cycloaddition reactions to construct privileged heterocyclic scaffolds[3],[1].
Peptide Coupling and Amide Bond Formation
The synthesis of peptide active pharmaceutical ingredients (APIs) requires coupling reagents that operate under mild conditions without compromising the stereochemical integrity of the chiral centers. Diethyl(1-propynyl)amine excels in this domain by acting as a highly efficient dehydrating and activating agent[3].
Mechanistic Causality
When a carboxylic acid is introduced to diethyl(1-propynyl)amine, protonation of the electron-rich β -carbon occurs rapidly, followed by nucleophilic attack of the carboxylate onto the α -carbon. This generates a highly reactive α -acyloxyenamide (an enol ester) intermediate[3]. The subsequent addition of an amine nucleophile displaces the enol leaving group to form the desired amide bond. Crucially, the byproduct of this reaction is N,N -diethylpropionamide, a highly water-soluble compound that is easily washed away during standard aqueous workup, eliminating the need for complex chromatographic purification[4].
Mechanistic pathway of ynamine-mediated peptide coupling.
Protocol 1: Racemization-Free Peptide Coupling
Objective: Synthesize a dipeptide using diethyl(1-propynyl)amine as the coupling reagent. Causality Check: Conducting the activation step at 0 °C controls the exothermic formation of the α -acyloxyenamide, preventing any transient oxazolone formation that typically leads to racemization.
-
Substrate Preparation: Dissolve 1.0 mmol of the N -protected amino acid in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 mmol of diethyl(1-propynyl)amine dropwise over 2 minutes.
-
Intermediate Formation: Stir the mixture at 0 °C for 15 minutes. The formation of the α -acyloxyenamide intermediate is rapid and quantitative.
-
Nucleophilic Addition: Add 1.05 mmol of the C -protected amino acid (or primary amine) dissolved in 2.0 mL of DCM.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup & Purification: Dilute the reaction with 10 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL). The byproduct, N,N -diethylpropionamide, partitions entirely into the aqueous phase. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the pure dipeptide.
Cycloaddition Strategies for Privileged Scaffolds
Diethyl(1-propynyl)amine is a premier substrate for various cycloadditions, enabling the rapid assembly of complex ring systems found in many approved drugs[2].
[2+2] Cycloadditions for Cyclobutanones
Direct cyclization to form four-membered rings is thermodynamically challenging. However, the[2+2] cycloaddition of diethyl(1-propynyl)amine with keteniminium salts or enones proceeds smoothly to yield cyclobutenamines[5]. Subsequent acidic hydrolysis of the enamine moiety yields chiral cyclobutanones, which are indispensable precursors for prostaglandins and pyrethroid therapeutics[5].
[4+2] Inverse Electron Demand Diels-Alder (IEDDA)
In IEDDA reactions, diethyl(1-propynyl)amine acts as an electron-rich dienophile. It reacts with electron-deficient dienes, such as phthalazines or 4-chloro-5H-pyridazino[4,5-b]indoles, to form highly substituted pyridines and anilines after nitrogen extrusion and aromatization[6],[7].
Workflow for [2+2] cycloaddition yielding cyclobutanones.
Protocol 2: Synthesis of Cyclobutanones via [2+2] Cycloaddition
Objective: Construct a cyclobutanone core via the reaction of diethyl(1-propynyl)amine with a keteniminium salt. Causality Check: The use of a Lewis acid ( ZnCl2 ) is required to generate the highly electrophilic keteniminium salt in situ. The low temperature (-78 °C) is critical to prevent the thermal polymerization of the ynamine prior to the cycloaddition event.
-
Keteniminium Generation: To a solution of an α -chloro enamine (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C, add anhydrous ZnCl2 (1.2 mmol) under argon. Stir for 30 minutes to ensure complete salt formation.
-
Cycloaddition: Slowly add diethyl(1-propynyl)amine (1.2 mmol) dropwise to the cold solution. Maintain the temperature at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Hydrolysis: Quench the reaction by adding 5 mL of 60% aqueous acetic acid. Stir vigorously at room temperature for 4 hours. This step hydrolyzes the intermediate cyclobutenamine, releasing diethylamine and revealing the cyclobutanone carbonyl.
-
Extraction: Neutralize the mixture carefully with saturated aqueous NaHCO3 . Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO4 , and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure cyclobutanone.
Quantitative Data Summary
The following table summarizes the performance metrics of diethyl(1-propynyl)amine across various synthetic transformations critical to drug development:
| Reaction Type | Substrates | Catalyst / Reagents | Yield (%) | Stereoselectivity | Ref. |
| [2+2] Cycloaddition | Keteniminium salt + Diethyl(1-propynyl)amine | ZnCl2 , DCM, -78 °C | 70 - 89% | >97% ee | [5] |
| Peptide Coupling | Transient protected amino acids | None (DCM, 0 °C to RT) | 85 - 95% | Racemization-free | [3],[4] |
| [4+2] Cycloaddition | Phthalazines + Diethyl(1-propynyl)amine | Thermal (Dioxane, 80 °C) | 60 - 83% | N/A (Aromatization) | [6],[7] |
| [2+2] Cycloaddition | Cyclopentene-1-carbonitriles + Ynamine | MgBr2 | 75 - 95% | High | [5] |
Sources
- 1. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Advanced Analytical Characterization and Reactivity Profiling of Diethyl(1-propynyl)amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural elucidation, handling protocols, and kinetic profiling of highly reactive ynamines.
Executive Summary
Diethyl(1-propynyl)amine (N,N-Diethyl-1-propyn-1-amine) is a highly versatile, electron-rich ynamine utilized extensively in modern organic synthesis. Its applications range from serving as a potent coupling reagent in racemization-free peptide synthesis[1] to acting as a superior reactive group in Cu-catalyzed azide-alkyne cycloadditions (CuAAC) for oligonucleotide bioconjugation[2].
However, the very electronic properties that make this molecule synthetically valuable also render it highly sensitive to moisture and electrophilic attack. As a Senior Application Scientist, I have designed this protocol to move beyond standard characterization. This guide provides a self-validating analytical framework that explains the causality behind the spectral phenomena of ynamines and establishes rigorously controlled handling workflows to ensure scientific integrity.
Physicochemical & Mechanistic Context
To accurately characterize Diethyl(1-propynyl)amine, one must first understand its electronic structure. The molecule is defined by the direct attachment of a diethylamino group to a propynyl moiety ( CH3−C≡C−N(CH2CH3)2 ).
The Causality of Ynamine Spectral Shifts: The nitrogen lone pair strongly delocalizes into the alkyne π -system, creating a resonance structure with keteniminium character ( R2N+=C=C−−CH3 )[1]. This electron donation fundamentally alters its analytical signature:
-
NMR Shielding/Deshielding: The β -carbon (C2) becomes highly electron-rich and is anomalously shielded in 13 C NMR, while the α -carbon (C1) becomes deshielded.
-
IR Intensity: The C ≡ C triple bond stretch, typically weak in internal alkynes, becomes highly intense and shifts to lower wavenumbers (~2120 cm −1 ) due to the massive change in dipole moment during vibration and the slight weakening of the triple bond character.
-
Moisture Sensitivity: The electron-rich β -carbon is highly susceptible to protonation by water, forming a keteniminium intermediate that rapidly hydrolyzes into an amide. This dictates the absolute necessity for anhydrous analytical conditions.
Fig 1. Self-validating analytical workflow for ynamine handling and characterization.
Multi-Modal Characterization Data
The following tables summarize the expected quantitative data for pure Diethyl(1-propynyl)amine. Use these as a benchmark for your internal quality control.
Table 1: Expected Multinuclear NMR Shifts
(Solvent: C6D6 or basic alumina-filtered CDCl3 , 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| 1 H | ~1.10 | Triplet (t) | 6H | -N(CH 2 CH 3 ) 2 | Methyl protons of the diethyl group. |
| 1 H | ~1.95 | Singlet (s) | 3H | -C ≡ C-CH 3 | Propynyl methyl group. |
| 1 H | ~2.65 | Quartet (q) | 4H | -N(CH 2 **CH 3 ) 2 | Methylene protons of the diethyl group. |
| 13 C | ~3.5 | Singlet | 1C | -C ≡ C-CH 3 | Highly shielded propynyl methyl carbon. |
| 13 C | ~13.5 | Singlet | 2C | -N(CH 2 CH 3 ) 2 | Diethyl methyl carbons. |
| 13 C | ~46.0 | Singlet | 2C | -N(CH 2 **CH 3 ) 2 | Diethyl methylene carbons. |
| 13 C | ~65.0 | Singlet | 1C | -C ≡ C ( β )-CH 3 | Shielded by nitrogen lone pair resonance. |
| 13 C | ~90.5 | Singlet | 1C | -C ( α ) ≡ C- | Deshielded α -carbon attached to nitrogen. |
Table 2: Key FT-IR Vibrational Frequencies and MS Fragments
| Technique | Signal / Fragment | Value | Assignment | Causality / Structural Note |
| FT-IR | Wavenumber (cm −1 ) | ~2120 | C ≡ C Stretch | Shifted lower and highly intense due to N-conjugation. |
| FT-IR | Wavenumber (cm −1 ) | ~1380 | C-N Stretch | Characteristic ynamine C-N bond vibration. |
| GC-MS (EI) | m/z | 111.1 | [M] + | Molecular ion peak ( C7H13N ). |
| GC-MS (EI) | m/z | 96.1 | [M - CH 3 ] + | Loss of a methyl radical. |
| GC-MS (EI) | m/z | 82.1 | [M - C 2 H 5 ] + | Loss of an ethyl radical from the amine group. |
Self-Validating Experimental Protocols
Protocol 1: Anhydrous Quantitative NMR (qNMR) Characterization
Objective: Determine the absolute purity of the ynamine while preventing hydration artifacts.
-
Causality: Standard CDCl3 often contains trace DCl and moisture, which acts as a catalyst for ynamine hydration, leading to false-positive amide impurity peaks.
-
Self-Validation: We utilize an internal standard and pre-treated solvent to ensure that any observed degradation is native to the sample, not induced by the analytical preparation.
Step-by-Step Methodology:
-
Solvent Preparation: Pass CDCl3 through a short pad of activated basic alumina immediately prior to use to strip trace DCl and water. Alternatively, use ampouled C6D6 .
-
Standard Addition: In an argon-filled glovebox, accurately weigh ~10 mg of a highly pure internal standard (e.g., 1,3,5-trimethoxybenzene, which lacks overlapping peaks with the ynamine) into a dry 1.5 mL vial.
-
Sample Preparation: Accurately weigh ~20 mg of Diethyl(1-propynyl)amine into the same vial.
-
Dissolution: Add 600 μ L of the prepared anhydrous solvent. Mix gently and transfer to an oven-dried NMR tube. Cap tightly with a PTFE-lined cap and seal with Parafilm before removing from the glovebox.
-
Acquisition: Acquire 1 H NMR with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.
-
Validation Check: Look for a singlet at ~2.3 ppm (amide CH 2 ) or ~165 ppm in 13 C NMR. If absent, the handling protocol successfully prevented hydration. Calculate absolute purity against the internal standard.
Protocol 2: In-Situ FT-IR Reactivity Profiling in CuAAC
Objective: Monitor the kinetics of ynamine-azide bioconjugation in real-time.
-
Causality: Diethyl(1-propynyl)amine exhibits superior reactivity in CuAAC compared to terminal alkynes, allowing for lower copper loadings[2]. Mechanistically, ynamines bind strongly to Cu(II) and facilitate its reduction to the active Cu(I) species via Glaser-Hay homocoupling[3].
-
Self-Validation: This protocol uses a dual-band tracking system. By monitoring both the disappearance of the starting material and the appearance of the product, we ensure mass balance and confirm that signal loss is due to product formation, not ambient degradation.
Fig 2. Divergent CuAAC mechanistic pathway of ynamines involving Cu(II) reduction.
Step-by-Step Methodology:
-
Probe Setup: Insert an ATR-FTIR probe (e.g., ReactIR) into a dry, multi-neck reaction vessel purged with nitrogen.
-
Background Collection: Add the reaction solvent (e.g., anhydrous THF or a degassed buffer system depending on the bioconjugation target) and collect a background spectrum.
-
Reagent Addition: Inject the azide substrate and the Cu(II) catalyst source. Begin continuous scanning (e.g., 1 scan every 15 seconds).
-
Ynamine Injection: Inject Diethyl(1-propynyl)amine.
-
Kinetic Tracking:
-
Set a tracking window for the ynamine C ≡ C stretch at 2120 cm −1 (Signal decrease).
-
Set a tracking window for the newly forming 1,4-triazole ring stretch around 3130 cm −1 (Signal increase).
-
-
Data Analysis: The reaction is deemed complete when the 2120 cm −1 peak plateaus at the baseline. The divergent mechanism of Cu(II) reduction by the ynamine[3] can be kinetically observed if an initial induction period occurs before rapid triazole formation.
Sources
1H NMR and 13C NMR analysis of Diethyl(1-propynyl)amine
Application Note: High-Resolution 1 H and 13 C NMR Analysis of Diethyl(1-propynyl)amine
Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Protocols, Mechanistic Insights, and Data Interpretation for Ynamines.
Introduction & Scientific Context
Diethyl(1-propynyl)amine (also known as N,N-diethylprop-1-yn-1-amine) is a classic example of an ynamine—an electron-rich alkyne substituted directly with an amine moiety. Due to the strong electron-donating nature of the diethylamino group, the alkyne bond is highly polarized, rendering it a powerful nucleophile and a versatile building block in organic synthesis[1].
Accurate NMR characterization of this compound is essential for confirming its purity and understanding its electronic distribution. However, the inherent push-pull electronic system creates unique chemical shift anomalies in 13 C NMR that deviate significantly from standard isolated alkynes[2]. Furthermore, ynamines are notoriously sensitive to trace acids and moisture, necessitating specialized sample preparation protocols to prevent rapid hydrolysis into amides[3].
Mechanistic Causality: The Resonance Effect in Ynamines
Before executing the protocol, it is critical to understand why the NMR spectra of Diethyl(1-propynyl)amine appear as they do. The nitrogen lone pair is conjugated with the alkyne π -system, leading to a dominant zwitterionic resonance contributor:
CH3−C≡C−N¨(CH2CH3)2⟷CH3−C¨−=C=N+(CH2CH3)2
-
13 C Impact: The β -carbon (C2, attached to the methyl group) gains significant partial negative charge, resulting in an upfield shift (shielding) to ~62 ppm. Conversely, the α -carbon (C1, attached to nitrogen) adopts cumulene-like character and is adjacent to a formal positive charge, causing a downfield shift (deshielding) to ~89 ppm[2].
-
Reactivity Impact: This polarized state makes the β -carbon highly susceptible to electrophilic attack, including rapid protonation by trace water or acid[1].
Experimental Methodology & Self-Validating Protocols
Workflow for the acquisition and processing of NMR spectra for moisture-sensitive ynamines.
Step-by-Step Protocol: Sample Preparation & Acquisition
Step 1: Solvent Purification (Critical Step)
-
Causality: Commercial CDCl 3 often contains trace DCl due to photolytic degradation. DCl will instantly hydrolyze Diethyl(1-propynyl)amine into N,N-diethylpropionamide[3].
-
Action: Pass 1.0 mL of CDCl 3 through a 2 cm plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately before use.
Step 2: Sample Preparation
-
Action: In a dry, argon-purged 5 mm NMR tube, dissolve 15–20 mg of Diethyl(1-propynyl)amine in 0.6 mL of the purified, acid-free CDCl 3 . Cap the tube and seal with Parafilm to exclude atmospheric moisture.
Step 3: Probe Tuning and Matching
-
Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Manually or automatically tune and match the probe for both 1 H (400 MHz) and 13 C (100 MHz) frequencies.
-
Validation: A properly tuned probe ensures maximum signal-to-noise (S/N) ratio and accurate 90° pulse calibrations, which is vital for detecting the quaternary alkyne carbons without excessive scanning.
Step 4: Locking and Shimming
-
Action: Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (TopShim or equivalent) to optimize the magnetic field homogeneity (Z0, Z1, Z2, Z3 coils).
-
Validation: The lock level should remain stable, and the CDCl 3 residual solvent peak should have a full-width at half-maximum (FWHM) of < 1.0 Hz.
Step 5: 1 H NMR Acquisition
-
Action: Execute a standard 1D proton pulse sequence (e.g., zg30).
-
Parameters: Spectral width = 15 ppm, Number of scans (ns) = 16, Relaxation delay (D1) = 1.0 s.
Step 6: 13 C NMR Acquisition
-
Action: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30).
-
Parameters: Spectral width = 250 ppm, Number of scans (ns) = 256 to 512 (to ensure adequate S/N for quaternary carbons), Relaxation delay (D1) = 2.0 s.
Data Presentation and Interpretation
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1.15 | Triplet (t) | 7.1 | 6H | -N(CH 2 CH 3 ) 2 |
| 1.90 | Singlet (s) | - | 3H | CH 3 -C ≡ C- |
| 2.85 | Quartet (q) | 7.1 | 4H | -N(**CH 2 **CH 3 ) 2 |
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Mechanistic Note |
| 3.5 | Primary (CH 3 ) | CH 3 -C ≡ C- | Highly shielded propynyl methyl group. |
| 13.5 | Primary (CH 3 ) | -N(CH 2 CH 3 ) 2 | Standard ethyl methyl carbon. |
| 48.0 | Secondary (CH 2 ) | -N(**CH 2 **CH 3 ) 2 | Deshielded by the adjacent electronegative nitrogen. |
| 62.5 | Quaternary (C) | CH 3 -C ≡ C-N ( β ) | Shielded due to zwitterionic resonance ( C− )[2]. |
| 89.0 | Quaternary (C) | CH 3 -C ≡ C -N ( α ) | Deshielded due to cumulene character ( N+ )[2]. |
Conclusion
The successful NMR characterization of Diethyl(1-propynyl)amine relies heavily on understanding its chemical reactivity. By neutralizing the NMR solvent via basic alumina, researchers can prevent artifactual amide peaks caused by trace acid hydrolysis. The resulting spectra provide a direct macroscopic view of the molecule's quantum mechanical resonance, clearly evidenced by the ~26.5 ppm chemical shift differential between the two alkyne carbons.
References
-
Title: Structure of a push–pull olefin prepared by ynamine hydroboration with a borandiol ester Source: IUCr Journals URL: [Link][2]
-
Title: Synthesis of sulfonamide-based ynamides and ynamines in water Source: University of Bradford (Bradford Scholars) URL: [Link][3]
-
Title: Formation of Borata-alkene/Iminium Zwitterions by Ynamine Addition to Tris(pentafluorophenyl)borane Source: Royal Society of Chemistry (RSC) URL: [Link][1]
Application Note: GC-MS Analysis of Diethyl(1-propynyl)amine – Protocols for Highly Reactive Ynamines
Executive Summary
Diethyl(1-propynyl)amine (N,N-Diethyl-1-propynylamine, CAS 4285-06-7) is a versatile, electron-rich ynamine utilized extensively in inverse electron-demand Diels-Alder reactions, [2+2] cycloadditions, and as a potent dehydrating agent in peptide synthesis. Due to its extreme sensitivity to moisture and the inherent basicity of its tertiary amine moiety, Gas Chromatography-Mass Spectrometry (GC-MS) analysis presents significant analytical challenges—namely rapid hydrolysis and severe chromatographic tailing. This guide details a self-validating, anhydrous GC-MS protocol designed to ensure structural integrity and quantitative reliability.
Scientific Principles & Causality (E-E-A-T)
Why are standard GC-MS protocols insufficient for ynamines? Ynamines possess an electron-rich alkyne triple bond conjugated with a nitrogen lone pair. This unique electronic structure makes them highly susceptible to electrophilic attack and rapid hydration.
-
Moisture-Induced Hydrolysis: Exposure to trace water in solvents or the ambient atmosphere rapidly converts Diethyl(1-propynyl)amine (MW 111) into N,N-diethylpropionamide (MW 129). Therefore, sample preparation must occur in an inert atmosphere using strictly anhydrous, aprotic solvents [4].
-
Solvent-Sample Interactions: Amines can react with halogenated solvents (e.g., dichloromethane) to form artifactual imines or salts during GC-MS analysis [1]. To prevent thermal degradation or polymerization in the hot injection port, aprotic, non-halogenated solvents (like anhydrous diethyl ether) are mandated.
-
Column Deactivation & Tailing: Active amine compounds strongly adsorb to free silanol groups on standard fused-silica columns, causing severe peak tailing and loss of sensitivity [2]. A highly deactivated, low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is required to mitigate secondary retention mechanisms and ensure sharp, symmetrical peaks [3].
Experimental Protocols
2.1. Reagents & Anhydrous Sample Preparation
-
Solvent: Anhydrous diethyl ether (stabilized with BHT, water content < 50 ppm).
-
Environment: All handling must be performed inside a nitrogen or argon-filled glovebox to prevent atmospheric moisture contamination.
-
Step-by-Step Procedure:
-
Transfer 1.0 mg of Diethyl(1-propynyl)amine into a dry, inert 2.0 mL GC autosampler vial.
-
Dilute with 1.0 mL of anhydrous diethyl ether to achieve a 1.0 mg/mL concentration.
-
Seal the vial immediately with a PTFE-lined silicone septum cap before removing it from the glovebox.
-
Analyze within 2 hours of preparation to minimize the risk of in-vial degradation.
-
2.2. GC-MS Instrument Configuration
The analysis is performed using a single quadrupole GC-MS system operating in Electron Ionization (EI) mode at 70 eV.
Table 1: Optimized GC-MS Parameters for Ynamine Analysis
| Parameter | Setting / Value | Rationale |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | Deactivated phase minimizes amine tailing[3]. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Optimal linear velocity for MS vacuum efficiency. |
| Injection Volume | 1.0 µL | Prevents column overload and peak fronting. |
| Injection Mode | Split, 50:1 ratio | Reduces residence time in the hot inlet. |
| Inlet Temp | 220 °C | High enough for volatilization; prevents thermal breakdown. |
| Oven Program | 50 °C (1 min) → 15 °C/min → 250 °C (2 min) | Rapid elution of the volatile ynamine. |
| Transfer Line | 250 °C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230 °C | Standard temperature for robust EI fragmentation. |
| Mass Range | m/z 35 to 300 | Captures the molecular ion and low-mass amine fragments. |
Workflow Visualization
Workflow for the anhydrous preparation and GC-MS analysis of moisture-sensitive ynamines.
Results & Data Interpretation
4.1. Chromatographic Behavior
Under the prescribed conditions, Diethyl(1-propynyl)amine elutes as a sharp, symmetrical peak. If peak tailing is observed, it indicates degradation of the column's stationary phase or an active (dirty) glass liner in the injection port, necessitating immediate inlet maintenance [2].
4.2. Mass Spectral Fragmentation (EI, 70 eV)
The electron ionization mass spectrum of Diethyl(1-propynyl)amine (Exact Mass = 111.10 g/mol ) is characterized by a distinct molecular ion and predictable alpha-cleavage patterns typical of aliphatic amines.
Table 2: Key EI-MS Fragments of Diethyl(1-propynyl)amine
| m/z Value | Relative Abundance | Ion / Fragment Assignment | Mechanistic Origin |
| 111 | Medium | [M]⁺• | Molecular ion of intact Diethyl(1-propynyl)amine. |
| 96 | High (Base Peak) | [M - CH₃]⁺ | Alpha-cleavage loss of a methyl radical from the N-ethyl group. |
| 82 | Medium | [M - C₂H₅]⁺ | Loss of an ethyl radical via N-dealkylation. |
| 54 | Low-Medium | [C₄H₆]⁺• / [C₃H₄N]⁺ | Cleavage of the propynyl moiety or secondary fragmentation. |
| 129 | Variable (Impurity) | [M + H₂O]⁺• | Hydrolysis artifact: N,N-diethylpropionamide [5]. |
4.3. Self-Validating Protocol: Troubleshooting the m/z 129 Artifact
A common pitfall in ynamine analysis is the appearance of a later-eluting peak with a molecular ion at m/z 129. This is not an inherent fragment, but rather N,N-diethylpropionamide, formed via the hydration of the alkyne bond [5].
System Self-Validation: The presence of this peak serves as an internal diagnostic tool. If the m/z 129 peak exceeds 5% relative area compared to the m/z 111 peak, the anhydrous integrity of the sample preparation has been compromised. The operator must immediately discard the sample, replace the solvent, and use fresh autosampler septa.
Primary EI-MS fragmentation pathways and the moisture-induced hydrolysis artifact.
References
-
Sparkman, O. D., Curtis, M., & Jones, P. R. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience.[Link]
-
Supelco. Bulletin 737F: Amines Analysis by Packed Column GC. Labrulez.[Link]
-
Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.[Link]
Application Note: Diethyl(1-propynyl)amine as a High-Performance Ynamine Building Block in Drug Discovery
Executive Summary
Diethyl(1-propynyl)amine (also known as N,N-Diethyl-1-propynylamine) is a highly reactive, electron-rich alkyne (ynamine) that serves as a specialized building block in medicinal chemistry. Its unique electronic profile—driven by the strong electron-donating effect of the diethylamino group—renders it an exceptional dienophile for Inverse Electron Demand Diels-Alder (IEDDA) reactions[1] and a potent activating agent for racemization-free amide bond formation[2]. This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for integrating this ynamine into modern drug discovery workflows.
Mechanistic Rationale & Pathway Dynamics
IEDDA Cycloaddition for Heterocycle Assembly
In the synthesis of complex nitrogenous heterocycles, IEDDA reactions between electron-deficient dienes (e.g., 1,2,4,5-tetrazines, pyrimidines) and electron-rich dienophiles are paramount. Diethyl(1-propynyl)amine possesses an exceptionally high Highest Occupied Molecular Orbital (HOMO) energy. This allows it to undergo rapid[4+2] cycloaddition with tetrazines at room temperature, followed by an irreversible retro-Diels-Alder extrusion of nitrogen gas ( N2 ) to yield highly substituted pyridazines[1]. The polarization of the alkyne ensures strict regioselectivity, a critical requirement for synthesizing single-isomer drug candidates[2]. Furthermore, pyrimidines react with this ynamine via IEDDA to yield functionalized pyridine derivatives[3].
Fig 1. IEDDA mechanism of tetrazines with Diethyl(1-propynyl)amine to form pyridazines.
Amide Bond Formation via Ynamine Activation
Beyond cycloadditions, Diethyl(1-propynyl)amine serves as a unique peptide coupling reagent. It reacts directly with carboxylic acids to form a transient 1-acyloxyenamine intermediate. This activated ester undergoes rapid aminolysis upon the addition of an amine, forming the target amide and releasing N,N-diethylpropionamide as a neutral, easily separable byproduct. This pathway avoids the use of traditional uronium salts (e.g., HATU) or carbodiimides, minimizing the risk of epimerization at chiral centers[2].
Fig 2. Mechanism of amide bond formation activated by Diethyl(1-propynyl)amine.
Quantitative Reactivity Profiling
To contextualize the superior reactivity of Diethyl(1-propynyl)amine, Table 1 compares its performance against standard alkynyl dienophiles in IEDDA reactions with 1,2,4,5-tetrazines[1].
Table 1: Comparative Reactivity of Dienophiles in [4+2] IEDDA with 1,2,4,5-Tetrazines
| Dienophile | Electronic Character | Typical Temp (°C) | Reaction Time | Yield (%) | Regioselectivity |
| Diethyl(1-propynyl)amine | Highly Electron-Rich | 20 - 25 | 1 - 2 hours | 85 - 99 | Single Regioisomer |
| Ethoxyacetylene | Electron-Rich | 60 - 80 | 2 - 4 days | 60 - 80 | High |
| Phenylacetylene | Neutral/Slightly Rich | 110 - 130 | 2 - 3 days | 40 - 60 | Moderate |
| 1-Hexyne | Unactivated | > 140 | > 4 days | < 30 | Poor |
Validated Experimental Protocols
Protocol A: Synthesis of Pyridazine Derivatives via IEDDA
This protocol details the assembly of a functionalized pyridazine core from a 3,6-disubstituted-1,2,4,5-tetrazine.
Self-Validating System: Tetrazines are intensely colored (typically bright pink or red). The cycloaddition and subsequent nitrogen extrusion yield a pyridazine, which is colorless or pale yellow. The reaction is self-validating: the complete bleaching of the reaction mixture's color visually confirms the total consumption of the tetrazine diene.
-
Step 1: Preparation. Dissolve the 1,2,4,5-tetrazine (1.0 equiv) in anhydrous dichloromethane (DCM) or 1,4-dioxane (0.1 M concentration) under an argon atmosphere.
-
Causality: DCM or dioxane is chosen to maintain the solubility of both the highly polar tetrazine and the lipophilic ynamine. Anhydrous conditions prevent the ynamine from undergoing premature hydration to an amide.
-
-
Step 2: Reagent Addition. Dropwise add Diethyl(1-propynyl)amine (1.2 equiv) via a gas-tight syringe at 20 °C.
-
Causality: No catalyst or external heating is required. The extreme electron density of the ynamine sufficiently raises its HOMO, allowing spontaneous cycloaddition at room temperature, thereby preventing the thermal degradation of sensitive pharmaceutical intermediates[1].
-
-
Step 3: Monitoring. Stir the reaction for 1-2 hours. Monitor the color change from bright pink/red to pale yellow.
-
Causality: The visual color shift correlates directly with the irreversible extrusion of N2 gas, driving the equilibrium entirely to the product side.
-
-
Step 4: Workup. Concentrate the mixture in vacuo and purify via silica gel flash chromatography (EtOAc/Hexanes).
Protocol B: Racemization-Free Amide Coupling
This protocol utilizes the ynamine as a dehydrating agent to couple a carboxylic acid and a primary amine.
Self-Validating System: The formation of N,N-diethylpropionamide as a byproduct can be tracked via TLC or GC-MS. Its appearance correlates stoichiometrically with amide bond formation, providing an orthogonal analytical validation of coupling efficiency.
-
Step 1: Activation. Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C. Add Diethyl(1-propynyl)amine (1.05 equiv) dropwise.
-
Causality: Cooling to 0 °C controls the exothermic formation of the highly reactive 1-acyloxyenamine intermediate. DCM is utilized because its aprotic nature prevents the premature hydrolysis of this activated ester[2].
-
-
Step 2: Aminolysis. After 15 minutes, add the primary amine (1.1 equiv) and a catalytic amount of N,N-Diisopropylethylamine (DIPEA) if the amine is a hydrochloride salt. Allow the mixture to warm to room temperature.
-
Causality: The amine rapidly attacks the activated ester. Because the leaving group (an enolate that tautomerizes to N,N-diethylpropionamide) is neutral and non-nucleophilic, the reverse reaction is completely suppressed, preventing racemization.
-
-
Step 3: Isolation. Wash the organic layer with 1M HCl, 1M NaOH, and brine. The byproduct, N,N-diethylpropionamide, is highly water-soluble and is cleanly removed during the aqueous wash.
-
Causality: The distinct solubility profile of the byproduct eliminates the need for complex chromatographic separations, making this highly scalable for compound library generation.
-
References
-
Synthesis and Inverse Electron Demand Diels−Alder Reactions of 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Regioselective Inverse Electron Demand Diels−Alder Reactions of N-Acyl 6-Amino-3-(methylthio)-1,2,4,5-tetrazines The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Cycloaddition Reactions with Azabenzenes, VII. Reaction of Pyrimidines with N,N-Diethyl-1-propynylamine Justus Liebigs Annalen der Chemie (Wiley Online Library) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl(1-propynyl)amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl(1-propynyl)amine. As a potent ynamine, this reagent is a valuable building block in modern organic synthesis. However, its unique reactivity profile, characterized by an electron-rich triple bond, presents specific challenges during purification.[1][2] Ynamines are notoriously sensitive to moisture and acid, readily hydrolyzing to the corresponding amide, which complicates their handling and isolation.[2][3]
This guide is structured to provide direct, actionable solutions to common issues encountered during the purification of Diethyl(1-propynyl)amine from typical reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purification and handling of Diethyl(1-propynyl)amine.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. However, for common syntheses, such as the N-alkynylation of diethylamine or elimination reactions, you should anticipate the following:
-
Unreacted Diethylamine: A volatile and highly water-soluble starting material.[4]
-
Unreacted Alkynylating Agent: Such as 1-bromopropyne or a related electrophile.
-
Solvents: Residual reaction solvents (e.g., THF, Diethyl Ether, Toluene).
-
Base/Salt Byproducts: Inorganic salts (e.g., LiBr, CuI) or excess base (e.g., n-BuLi, LDA).
-
Homocoupled Diyne: A common side product in copper-catalyzed reactions is the formation of hexa-2,4-diyne.[1]
-
Hydrolysis Product (N,N-Diethylpropanamide): Formed if the ynamine is exposed to acidic conditions or water during the reaction or work-up.[2]
Q2: My Diethyl(1-propynyl)amine appears to be decomposing during purification. What is the most likely cause?
A2: The primary cause of decomposition is hydrolysis due to exposure to protic or acidic sources.[2] The electron-rich alkyne is readily protonated, forming a reactive keteniminium intermediate that is rapidly trapped by water to yield N,N-diethylpropanamide.[2] Common culprits include:
-
Acidic Silica Gel: Standard silica gel is inherently acidic and a major cause of ynamine degradation during chromatography.[5]
-
Acidic Aqueous Work-up: Using acidic solutions (e.g., HCl, NH₄Cl) to quench the reaction or wash the organic phase will destroy the product.
-
Atmospheric Moisture: Ynamines can be sensitive to moisture in the air, especially over prolonged periods.[3]
Q3: I have successfully purified my Diethyl(1-propynyl)amine. How should I properly handle and store it?
A3: Due to their sensitivity, proper handling and storage are critical to maintain the purity and reactivity of ynamines.
-
Atmosphere: Always handle and store the purified product under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.[6]
-
Temperature: Store in a refrigerator or freezer (typically ≤ -20°C) in a tightly sealed container to minimize degradation.[6][7]
-
Containers: Use clean, dry glass containers with tightly fitting septa or screw caps with a chemically inert liner.
-
Solvents: If storing as a solution, use a dry, aprotic solvent.[6] Before use, always allow the container to warm to room temperature before opening to prevent condensation from forming inside.[6]
Section 2: Troubleshooting Guide - Column Chromatography
Column chromatography is a powerful purification technique, but it must be adapted for acid-sensitive compounds like ynamines.
Q1: My product is streaking badly or remaining at the baseline during TLC analysis with standard solvent systems (Hexane/EtOAc). What's happening?
A1: This is classic behavior for a basic amine on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor mobility and band shape.[8]
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (Et₃N), typically 0.5-2%, will compete for the acidic sites on the silica, allowing your product to elute properly.[5][9] Always pre-treat your TLC plate by eluting it once in your chosen solvent system containing Et₃N before spotting your sample.
Q2: My product is decomposing on the silica gel column, even with triethylamine in the eluent. What are my alternatives?
A2: While adding a basic modifier helps, the stationary phase itself can still be problematic. You have two primary alternatives:
-
Deactivate the Silica Gel: This is a more robust method than simply adding a modifier to the eluent. Before packing the column, the silica gel is neutralized. This approach is highly effective for preventing the degradation of sensitive ynamines.[5] (See Section 4 for a detailed protocol).
-
Switch to a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative for compounds sensitive to acidic silica. Basic alumina is generally preferred for amines. Separation patterns may differ, so method development via TLC is necessary.[5]
-
Amine-Functionalized Silica: Commercially available stationary phases with bonded amine groups are excellent for purifying basic compounds and can often be used with simple hexane/ethyl acetate gradients without additional modifiers.[8]
-
Section 3: Troubleshooting Guide - Distillation & Extraction
Q1: I'm planning to purify by distillation. What are the critical parameters to consider?
A1: Distillation is an excellent method for removing non-volatile impurities like salts and catalyst residues, especially on a larger scale.
-
Use Vacuum Distillation: Diethyl(1-propynyl)amine is a relatively high-boiling liquid. Distilling at atmospheric pressure may require temperatures that lead to thermal decomposition or polymerization. Reducing the pressure significantly lowers the boiling point, allowing for a safer, cleaner separation.
-
Maintain an Inert Atmosphere: Ensure your distillation apparatus is under a dry nitrogen or argon atmosphere to prevent contact with air and moisture.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the distillation flask to dryness, as this can lead to the decomposition of residual material.
Q2: How can I perform an aqueous work-up to remove inorganic salts without destroying my product?
A2: An acidic wash is not an option. Instead, use neutral or basic aqueous solutions.
-
Quenching: Carefully quench the reaction mixture with a saturated, but neutral, salt solution like brine (saturated NaCl).
-
Washing: Perform gentle washes with brine or a dilute solution of sodium bicarbonate. Avoid vigorous shaking, which can promote emulsions, especially with fine inorganic precipitates present. If copper catalysts were used, a wash with a dilute, buffered ammonia solution can help remove copper salts by forming soluble amine complexes.[10]
Section 4: Key Protocols and Workflows
Workflow for Selecting a Purification Strategy
The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your selection.
Caption: Decision tree for purification strategy selection.
Protocol 1: Purification by Chromatography on Deactivated Silica Gel
This protocol minimizes the risk of acid-catalyzed decomposition on the column.[5]
1. Preparation of Deactivated Silica: a. Prepare your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate) and add 1-2% triethylamine (Et₃N). b. In a fume hood, create a slurry of silica gel in the Et₃N-containing eluent. c. Gently stir the slurry for 15-20 minutes. This allows the triethylamine to neutralize the acidic sites on the silica surface.
2. Packing the Column: a. Pack the column with the deactivated silica slurry as you normally would. b. After packing, flush the column with at least 2-3 column volumes of the Et₃N-containing eluent to ensure it is fully equilibrated.
3. Sample Loading and Elution: a. Concentrate your crude product and dissolve it in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane. b. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of deactivated silica. c. Carefully load the sample onto the top of the column. d. Begin elution with the Et₃N-containing solvent system, collecting fractions and monitoring by TLC.
4. Solvent Removal: a. Combine the pure fractions. b. Remove the solvent under reduced pressure. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene to be fully removed.
Section 5: Data Tables
Table 1: Physical Properties of Target Compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility Characteristics |
| Diethyl(1-propynyl)amine | C₇H₁₃N | 111.18 | ~145 (est.) | Soluble in organic solvents; limited water solubility; hydrolyzes in acid.[11][12] |
| Diethylamine | C₄H₁₁N | 73.14 | 55-56 | Miscible with water and most organic solvents.[4] |
| N,N-Diethylpropanamide | C₇H₁₅NO | 129.20 | ~185-187 | More polar than the ynamine; soluble in many organic solvents. |
| Hexa-2,4-diyne | C₆H₆ | 78.11 | ~85-87 | Non-polar; soluble in hydrocarbons. |
Table 2: Recommended Starting Conditions for TLC/Column Chromatography
| Stationary Phase | Recommended Eluent System | Modifier | Key Considerations |
| Standard Silica Gel | Hexanes / Ethyl Acetate or Hexanes / Diethyl Ether | 1-2% Triethylamine | High risk of decomposition. Use only if other options are unavailable. Pre-test on TLC.[5] |
| Deactivated Silica Gel | Hexanes / Ethyl Acetate or Hexanes / Diethyl Ether | 1-2% Triethylamine | Recommended Method. Provides good separation while protecting the product.[5] |
| Neutral/Basic Alumina | Hexanes / Ethyl Acetate or Dichloromethane | None typically needed | Good alternative to silica. Elution order may change. Less resolving power than silica for some compounds.[9] |
References
-
Cook, A. M., & Wolf, C. (2015). Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. Tetrahedron Letters, 56(18), 2377–2392. [Link]
-
du Plessis, J. A. K., & Spong, A. H. (1969). The gas chromatography of ammonia : heterogeneous systems containing silver ammines. Journal of the South African Chemical Institute. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78206, Diethylpropylamine. [Link]
-
Zhang, W. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Rainier, J. D., & Smith, C. A. (2000). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses. [Link]
-
BEPeterson. Safety Tips for Storage & Handling of Anhydrous Ammonia. [Link]
-
A&C LIMS. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Zhang, W., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
NIST. Diethyl(1-propynyl)amine. In NIST Chemistry WebBook. [Link]
-
Hsung, R. P., et al. (2004). Ynamides: A Modern Functional Group For The New Millennium. Organic & Biomolecular Chemistry. [Link]
-
Solubility of Things. Diethylpropynylamine. [Link]
-
Reddit. Purification issues : r/chemistry. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Fokin, V. V., et al. (2005). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses. [Link]
Sources
- 1. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Diethyl(1-propynyl)amine [webbook.nist.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Troubleshooting Diethyl(1-propynyl)amine Synthesis
Welcome to the Technical Support Center for ynamine synthesis. Diethyl(1-propynyl)amine is a highly versatile, yet notoriously sensitive, electron-rich alkyne. Unlike electron-deficient ynamides, true ynamines possess a nitrogen lone pair that strongly delocalizes into the C≡C triple bond, rendering the β-carbon exceptionally nucleophilic. This electronic property makes the synthesis and isolation of diethyl(1-propynyl)amine challenging, as it is highly susceptible to hydrolysis and thermal degradation.
This guide is designed for research scientists to troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.
Mechanistic Overview & Reaction Pathway
Reaction pathway detailing the synthesis of Diethyl(1-propynyl)amine and its primary degradation routes.
Frequently Asked Questions (Troubleshooting)
Q1: My final product is heavily contaminated with N,N-diethylpropionamide. How is this forming, and how do I prevent it? Causality: The formation of N,N-diethylpropionamide is a direct result of moisture exposure. Ynamines are fundamentally more than ynamides[1]. Protonation of the electron-rich alkynyl motif generates a highly reactive keteniminium intermediate. This intermediate is rapidly trapped by ambient water, leading to the irreversible formation of the amide[2]. Solution: Ynamines are incompatible with aqueous workups. You must utilize rigorous Schlenk line techniques. Ensure all solvents are freshly distilled over sodium/benzophenone, and perform all transfers via cannula or under a positive pressure of dry Argon.
Q2: NMR analysis shows a mixture of my target ynamine and an allene byproduct (N,N-diethylallenamine). Why didn't the reaction go to completion? Causality: The base-catalyzed isomerization of N-propargylamines does not proceed strictly in one direction; it is an [3]. If the thermodynamic driving force is insufficient, the reaction stalls at the allenamine intermediate. Solution: Ensure your Potassium tert-butoxide (KOtBu) is completely active. KOtBu degrades into KOH upon exposure to atmospheric moisture, which is insufficiently basic to drive the equilibrium fully to the ynamine. Use sublimed, glovebox-stored KOtBu and allow the reaction to stir for at least 12-16 hours.
Q3: During distillation, the reaction mixture turned into a dark, viscous tar, and the yield plummeted. What caused this? Causality: Ynamines exhibit [4]. At elevated temperatures (typically >60 °C), the highly polarized triple bond undergoes spontaneous [2+2] cycloadditions and uncontrolled oligomerization. Solution: Never subject diethyl(1-propynyl)amine to standard atmospheric distillation. Use high-vacuum distillation (e.g., Kugelrohr or a short-path apparatus at <1 mmHg) to keep the heating bath temperature strictly below 50 °C.
Quantitative Analytical Signatures
To rapidly diagnose the state of your reaction, compare your crude 1 H NMR (in anhydrous CDCl 3 ) against the following quantitative signatures.
| Compound | Role in Synthesis | Diagnostic 1 H NMR Signature (CDCl 3 ) | Root Cause / Prevention Strategy |
| Diethyl(1-propynyl)amine | Target Product | ~1.9 ppm (s, 3H, -C≡C-CH 3 ) | N/A (Successful Conversion) |
| N,N-Diethylallenamine | Intermediate / Byproduct | ~5.4 ppm (t, 1H, =C=CH 2 ) | Incomplete isomerization. Extend reaction time or increase base equivalents. |
| N,N-Diethylpropionamide | Hydrolysis Byproduct | ~2.3 ppm (q, 2H, -CO-CH 2 -) | Moisture exposure. Eliminate aqueous workup; dry all solvents. |
| N,N-Diethylpropargylamine | Unreacted Starting Material | ~2.2 ppm (t, 1H, -C≡CH ) | Incomplete reaction. Ensure KOtBu is active and free of KOH. |
Self-Validating Experimental Protocol
This protocol for the base-catalyzed isomerization of N,N-diethylpropargylamine is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Apparatus Preparation Flame-dry a 2-neck Schlenk flask equipped with a magnetic stir bar under high vacuum (<0.1 mmHg) for 5 minutes. Backfill with dry Argon. Repeat this cycle three times. Causality: Micro-condensation on glassware is the leading cause of keteniminium-induced hydrolysis.
Step 2: Reagent Loading Inside a nitrogen-filled glovebox, weigh 0.2 equivalents of Potassium tert-butoxide (KOtBu) and transfer it to the Schlenk flask. Seal with a rubber septum. Causality: Glovebox transfer prevents the ambient moisture degradation of KOtBu into KOH, ensuring the base is strong enough to push the allene-ynamine equilibrium.
Step 3: Isomerization Reaction Inject anhydrous THF (10 mL per gram of substrate) via syringe. Cool the flask to 0 °C. Slowly add N,N-diethylpropargylamine (1.0 equiv) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 14 hours.
Step 4: In-Process Validation (IR Spectroscopy) Before proceeding to workup, withdraw a 0.1 mL aliquot under Argon, dilute in dry hexanes, and analyze via FT-IR. Self-Validation Checkpoint: The reaction is complete only when the terminal alkyne C-H stretch (~3300 cm⁻¹) completely disappears, replaced by a strong internal C≡C stretch (~2200 cm⁻¹). If the 3300 cm⁻¹ peak persists, add an additional 0.05 equiv of KOtBu and stir for 2 more hours.
Step 5: Anhydrous Workup Do not quench with water. Filter the dark reaction mixture through a pad of oven-dried Celite under a blanket of Argon to remove the potassium salts. Rinse the pad with dry hexanes.
Step 6: High-Vacuum Distillation Concentrate the filtrate carefully under reduced pressure. Transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (<1 mmHg) before applying any heat. Self-Validation Checkpoint: Monitor the vacuum gauge. If the pressure suddenly spikes while heating, thermal oligomerization is releasing volatile decomposition products. Immediately lower the oil bath temperature. The pure ynamine will distill as a colorless liquid. Store immediately under Argon at -20 °C.
References
-
Ynamides: A Modern Functional Group For The New Millennium Chemical Reviews (via PubMed Central) URL:[Link]
-
Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]
-
Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water The Journal of Organic Chemistry (via PubMed) URL:[Link]
-
Ynamide Coupling Reagents: Origin and Advances Accounts of Chemical Research (via PubMed Central) URL:[Link]
Sources
- 1. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethyl(1-propynyl)amine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Diethyl(1-propynyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Ynamines are highly valuable synthetic intermediates, but their preparation can be challenging due to the reactivity of the starting materials and the sensitivity of the product. This document provides in-depth, experience-driven advice to ensure successful outcomes.
Overview of the Synthesis
The most direct and common synthesis of Diethyl(1-propynyl)amine involves the nucleophilic substitution of a haloalkyne, typically 1-bromo-1-propyne, with diethylamine. The reaction proceeds via an SN2 mechanism, where diethylamine attacks the electrophilic sp-hybridized carbon, displacing the bromide ion. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Core Reaction: CH₃-C≡C-Br + 2 HN(CH₂CH₃)₂ → CH₃-C≡C-N(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂⁺Br⁻
Key challenges in this synthesis include the inherent instability of the 1-bromo-1-propyne starting material and the high sensitivity of the Diethyl(1-propynyl)amine product to acidic conditions and moisture, which can lead to rapid hydrolysis.[1][2]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of starting materials. What are the potential causes and solutions?
A1: Low conversion is a frequent issue stemming from several factors:
-
Cause 1: Decomposed 1-Bromo-1-propyne: 1-bromo-1-propyne is thermally and photolytically unstable and can decompose upon storage.[3] If the reagent is old or has been improperly stored (e.g., not in a cool, dark place under an inert atmosphere), it may have oligomerized or decomposed, rendering it unreactive.
-
Solution: Use freshly prepared 1-bromo-1-propyne or purify the commercial material by vacuum distillation before use. Always store it at a low temperature in a dark bottle under argon or nitrogen.
-
-
Cause 2: Insufficient or Inappropriate Base: The reaction generates HBr, which protonates the diethylamine nucleophile, forming diethylammonium bromide and effectively removing it from the reaction. If the base is not strong enough or if an insufficient amount is used, the reaction will stall.
-
Solution: Use at least two equivalents of diethylamine—one to act as the nucleophile and one to act as the base. Alternatively, use one equivalent of diethylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For difficult reactions, a stronger base like potassium carbonate in a polar aprotic solvent may be required.
-
-
Cause 3: Low Reaction Temperature: While temperature control is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl.
-
Solution: Most reactions of this type are initiated at 0 °C during the dropwise addition of the haloalkyne to control the initial exotherm and then allowed to warm to room temperature.[4] If conversion is still low after several hours, gentle heating (e.g., to 40-50 °C) can be attempted, but must be monitored carefully for signs of decomposition (darkening color).
-
Q2: My crude reaction mixture is a dark, tar-like substance with multiple unidentified spots on a TLC plate. What happened?
A2: The formation of a dark, complex mixture is almost always due to the decomposition and polymerization of 1-bromo-1-propyne.[3]
-
Cause: This is typically triggered by excessive heat. The reaction can be highly exothermic, and if the 1-bromo-1-propyne is added too quickly or without adequate cooling, localized hot spots can initiate polymerization. Impurities in the starting material or solvent can also catalyze this process.
-
Solution:
-
Strict Temperature Control: Maintain the reaction vessel in an ice-water or ice-acetone bath (0 °C to -10 °C) during the addition of 1-bromo-1-propyne.
-
Slow Addition: Add the 1-bromo-1-propyne solution dropwise over an extended period (e.g., 1-2 hours) to dissipate the heat generated.[4]
-
High-Purity Reagents: Ensure all reagents and solvents are pure and, critically, that the solvent is anhydrous.
-
-
Q3: My crude product looked promising, but I lost most of it during workup and purification. Why?
A3: This is a classic problem related to the instability of the ynamine product. Ynamines are highly susceptible to hydrolysis under acidic or even neutral aqueous conditions, rapidly converting to the corresponding amide.[1][2]
-
Cause 1: Aqueous Workup: Washing with water, brine, or especially acidic solutions (like NH₄Cl) will hydrolyze the product.
-
Cause 2: Silica Gel Chromatography: Standard silica gel is acidic and acts as an excellent catalyst for ynamine hydrolysis.[5] Streaking on the TLC plate is often a sign of on-plate decomposition.
-
Solutions:
-
Non-Aqueous Workup: After the reaction is complete, filter off the ammonium salt precipitate. Wash the precipitate with a small amount of anhydrous solvent (like diethyl ether or THF). Combine the filtrate and washes, and then remove the solvent under reduced pressure. This crude material can often be used directly or purified by distillation.
-
Base-Washed Silica: If chromatography is unavoidable, use silica gel that has been deactivated with a base. This can be prepared by slurrying the silica in a solvent containing ~1-2% triethylamine, then removing the solvent. Alternatively, use basic alumina as the stationary phase.[5]
-
Vacuum Distillation: The most reliable method for purifying Diethyl(1-propynyl)amine is fractional distillation under high vacuum.[6] This avoids contact with acidic surfaces and effectively separates the product from non-volatile impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis? A1: Anhydrous aprotic solvents are required. Tetrahydrofuran (THF) and diethyl ether are excellent choices as they are polar enough to dissolve the reagents and any intermediate salts but are non-reactive. For reactions requiring higher temperatures, toluene can be used. Ensure the solvent is thoroughly dried before use, as any moisture will contribute to product hydrolysis.
Q2: How can I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are both effective.
-
TLC: Use plates developed in a hexane/ethyl acetate system, often with 1% triethylamine added to the eluent to prevent streaking and decomposition of the ynamine on the acidic silica plate. The ynamine product is typically less polar than diethylamine. Visualize with potassium permanganate stain.
-
GC: A GC analysis of a quenched and filtered aliquot can provide a clean and quantitative measure of the conversion of starting materials to the product.
Q3: Is it better to use an excess of diethylamine or a separate non-nucleophilic base? A3: Using a twofold excess of diethylamine is the most atom-economical approach and is often sufficient.[7][8] However, this results in the formation of a large amount of diethylammonium bromide salt, which can sometimes make stirring difficult. Using one equivalent of diethylamine with 1.1-1.2 equivalents of a tertiary amine base like triethylamine can lead to a more homogenous reaction mixture and simpler filtration, though it adds another reagent to be removed later.
Q4: My lab only has 1-chloro-1-propyne. Can I use it instead of 1-bromo-1-propyne? A4: Yes, but the reaction will be significantly slower. The C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group. Consequently, you will likely need more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield, which in turn increases the risk of side reactions like polymerization.[9]
Optimized Reaction Parameters
The following table summarizes key experimental variables and their impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Causality |
| Haloalkyne | 1-Bromo-1-propyne, freshly purified | Bromide is a good leaving group, balancing reactivity and stability. Purity is critical to prevent polymerization.[3][4] |
| Amine | Diethylamine (2.2 equivalents) | Serves as both nucleophile and base. A slight excess ensures complete reaction of the limiting haloalkyne.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reagents and salts; aprotic and inert under the reaction conditions. |
| Temperature | 0 °C for addition, then warm to RT | Controls initial exotherm to prevent decomposition, while allowing the reaction to proceed to completion at a reasonable rate. |
| Workup | Anhydrous filtration followed by solvent evaporation | Avoids all contact with water, preventing hydrolysis of the sensitive ynamine product.[1] |
| Purification | Fractional distillation under high vacuum | Most effective method for achieving high purity by separating the product from salts and non-volatile oligomers without causing decomposition.[6] |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended experimental workflow and a decision tree for troubleshooting common issues.
General Synthesis Workflow
Caption: Recommended workflow for Diethyl(1-propynyl)amine synthesis.
Troubleshooting Decision Tree
Sources
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. studylib.net [studylib.net]
challenges in handling viscous Diethyl(1-propynyl)amine
Welcome to the Technical Support Center for Advanced Organic Reagents. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the handling, troubleshooting, and purification of Diethyl(1-propynyl)amine (N,N-diethylprop-1-yn-1-amine).
Overview: The Mechanistic Root of Viscosity
Diethyl(1-propynyl)amine is a highly reactive ynamine utilized extensively in (3+2) cycloadditions (e.g., CuAAC for triazole synthesis) and amide couplings[1]. While it is a powerful building block, its inherent electronic structure makes it notoriously difficult to handle[1][2].
The Causality of Degradation: The electron-donating diethylamine group strongly polarizes the alkyne, rendering the β -carbon exceptionally nucleophilic. If the reagent is exposed to even trace amounts of ambient moisture, the β -carbon is rapidly protonated, followed by nucleophilic attack of water at the α -carbon[3]. This forms an unstable enamine intermediate that irreversibly tautomerizes into N,N-diethylpropionamide[3]. Concurrently, thermal stress or transition-metal impurities can trigger dimerization or complex polymerization pathways[2][4].
Unlike the pure ynamine—which is a mobile, low-viscosity liquid—both the resulting amide and the polymeric byproducts are dense, highly viscous oils or tars. Therefore, viscosity is the primary macroscopic indicator of reagent degradation .
Fig 1. Mechanistic degradation pathways of Diethyl(1-propynyl)amine leading to viscous byproducts.
Troubleshooting FAQs
Q: My freshly opened bottle of Diethyl(1-propynyl)amine is a thick, dark syrup. Can I still use it for my cycloaddition? A: No. A syrupy, highly viscous state indicates severe hydrolysis or polymerization[2][3]. Using this directly will ruin your reaction stoichiometry, introduce unreactive amide byproducts, and poison catalytic systems. You must purify the reagent via vacuum distillation before use.
Q: Why did my reagent become viscous even though I stored it in a desiccator? A: Desiccators are insufficient for highly reactive ynamines. Every time the bottle is opened, atmospheric moisture and oxygen enter. Over time, repeated exposure drives the irreversible hydration to N,N-diethylpropionamide[3]. The reagent must be stored under an inert atmosphere (Argon/N₂) at -20 °C.
Q: My (3+2) cycloaddition is yielding <10% product, but my ynamine looks relatively clear. What is going wrong? A: If the ynamine is pure, the issue likely lies in your reaction environment. Ynamines can hydrolyze in situ if your solvents are not strictly anhydrous[3]. Furthermore, if you are using Cu(II) catalysts without a proper understanding of the dual catalytic cycle, the ynamine might be undergoing Glaser-Hay homocoupling instead of the desired cycloaddition[4]. Ensure rigorous Schlenk techniques and optimize your catalyst loading.
Quantitative Data & Troubleshooting Matrices
Table 1: Physico-Chemical Properties (Pure vs. Degraded)
| Property | Pure Diethyl(1-propynyl)amine | Degraded (Amide / Polymers) |
|---|---|---|
| Physical State | Mobile Liquid | Viscous Oil / Tar |
| Color | Colorless to Pale Yellow | Dark Yellow to Brown/Black |
| Boiling Point | ~130 °C (atm) / 35-40 °C (15 mmHg) | >200 °C (atm) / Non-volatile |
| IR Signature | Strong C≡C stretch (~2200 cm⁻¹) | Strong C=O stretch (~1650 cm⁻¹) |
| Reactivity | Highly reactive nucleophile | Unreactive in cycloadditions |
Table 2: Troubleshooting Matrix
| Symptom | Causality | Corrective Action |
|---|---|---|
| Reagent is highly viscous. | Moisture ingress led to hydrolysis; thermal stress caused polymerization. | Do not use directly. Perform vacuum distillation (Protocol 1). |
| Low yield in target reaction. | Incomplete conversion due to degraded ynamine or water in the solvent. | Validate ynamine purity via IR. Use strictly anhydrous solvents. |
| Exothermic runaway upon use. | Rapid hydration or dimerization due to localized heating or acidic impurities. | Add reagent dropwise at -20 °C to 0 °C. Ensure glassware is acid-free. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning the success of the procedure is inherently verified by a measurable physical or spectroscopic output before proceeding to the next step.
Protocol 1: Purification of Viscous Diethyl(1-propynyl)amine (Vacuum Distillation)
Causality: Because the degradation products (amides and polymers) have significantly higher molecular weights and stronger intermolecular forces (hydrogen bonding/dipole interactions) than the pure ynamine, they possess much higher boiling points. Vacuum distillation cleanly separates the volatile pure ynamine from the viscous matrix.
-
Setup: Assemble a short-path distillation apparatus. Flame-dry the entire setup under vacuum and backfill with Argon three times to ensure absolute removal of surface moisture.
-
Load: Transfer the viscous, degraded ynamine into the distillation flask against a positive counter-flow of Argon. Add a magnetic stir bar.
-
Distill: Apply a steady vacuum (10–15 mmHg). Slowly heat the oil bath. Collect the fraction that distills at 35–40 °C . Leave the dark, viscous tar in the boiling flask.
-
Self-Validation (Critical):
-
Physical Check: The collected distillate must be a highly mobile, clear, colorless liquid. If it is viscous, the distillation failed (likely due to poor vacuum control causing bumping).
-
Spectroscopic Check: Run an IR spectrum (neat). You must observe a sharp C≡C stretch at ~2200 cm⁻¹. The complete absence of a C=O stretch at ~1650 cm⁻¹ validates that the amide impurity has been successfully removed.
-
Protocol 2: Anhydrous Handling and Transfer (Schlenk Techniques)
Causality: Preventing the reformation of viscous byproducts requires eliminating the causal agents: moisture and oxygen.
-
Preparation: Flame-dry all Schlenk flasks and cool under vacuum. Backfill with Argon.
-
Transfer: Use a gas-tight glass syringe equipped with a stainless-steel needle. Purge the syringe by drawing and expelling Argon three times before piercing the septum of the ynamine flask.
-
Addition: Add the pure ynamine dropwise to your reaction mixture at 0 °C. Causality: Low temperatures mitigate the exothermic heat of reaction, preventing thermally-induced dimerization of the ynamine[2].
-
Self-Validation: A successful anhydrous transfer is validated by the reaction mixture remaining homogeneous and free of sudden darkening or tar formation upon addition. Store any remaining pure ynamine in a Schlenk bomb at -20 °C under Argon.
Fig 2. Decision tree and workflow for assessing, purifying, and handling Diethyl(1-propynyl)amine.
References
-
Synthesis of sulfonamide-based ynamides and ynamines in water, brad.ac.uk, 3
-
Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis, acs.org, 1
-
Pd/Cu-Catalyzed Tandem Head-to-Tail Dimerization/ Cycloisomerization of Terminal Ynamides, researchgate.net,2
-
Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction, nih.gov, 4
Sources
Technical Support Center: Diethyl(1-propynyl)amine Purification & Handling
Welcome to the advanced troubleshooting and protocol center for ynamine chemistry. Diethyl(1-propynyl)amine (also known as N,N-diethylprop-1-yn-1-amine) is a highly versatile but notoriously unstable electron-rich alkyne used extensively in [2+2] cycloadditions and heterocycle synthesis[1]. Due to the strong conjugation between the nitrogen lone pair and the alkynyl π-system, this reagent is exceptionally sensitive to moisture, acids, and thermal stress.
This guide provides researchers with the mechanistic causality behind ynamine degradation, diagnostic tools for identifying impurities, and field-proven, self-validating protocols for achieving high-purity isolation.
Diagnostic Matrix: Quantitative Impurity Profiling
Before initiating purification, it is critical to identify the specific contaminants in your crude mixture. The table below summarizes the quantitative spectral data used to diagnose the most common impurities found in degraded or crude Diethyl(1-propynyl)amine.
| Impurity | Source Mechanism | IR Signature (cm⁻¹) | ¹H NMR Signature (CDCl₃, δ ppm) | Removal Strategy |
| N,N-Diethylpropionamide | Hydrolysis via trace moisture | ~1650 (Strong C=O stretch) | ~2.3 (q, 2H, CH₂-C=O) | Fractional vacuum distillation |
| Diethylamine | Unreacted starting material | ~3300 (Broad N-H stretch) | ~1.5 (br s, 1H, N-H) | Pre-drying with CaH₂ |
| Propyne / Allene Isomers | Thermal isomerization | ~3300 (Terminal C-H stretch) | ~1.8 (t, 3H) or ~4.5 (m) | Discarding distillation forerun |
Mechanistic Troubleshooting (FAQs)
Q: My Diethyl(1-propynyl)amine degraded into a new compound during storage. What happened? A: Your ynamine underwent moisture-induced hydrolysis. Ynamines are exceptionally sensitive to protic environments[2]. Even trace amounts of water will protonate the electron-rich β-carbon of the alkynyl motif, generating a highly reactive keteniminium intermediate[3]. This intermediate is immediately trapped by water, resulting in the irreversible formation of N,N-diethylpropionamide[3]. To prevent this, strict anaerobic storage is mandatory.
Mechanism of moisture-induced ynamine hydrolysis to N,N-diethylpropionamide.
Q: Can I purify Diethyl(1-propynyl)amine using standard silica gel column chromatography? A: Absolutely not. Silica gel is inherently acidic and retains surface moisture. Passing an ynamine through silica will quantitatively convert it into the corresponding amide via the keteniminium pathway described above[3]. Purification must be strictly limited to anaerobic, anhydrous fractional distillation[4].
Q: How do I remove unreacted diethylamine from my crude product? A: Diethylamine cannot be removed via standard aqueous acidic workups (e.g., washing with 1M HCl), as the acid will instantly destroy the ynamine[2]. Instead, the crude mixture should be stirred over a strong, non-nucleophilic desiccant like Calcium Hydride (CaH₂). CaH₂ not only scavenges trace water but also reacts with the secondary amine to form an insoluble calcium amide, which is easily left behind during distillation.
Standard Operating Procedures: Purification & Handling
To ensure the scientific integrity of your reagent, the following protocol functions as a self-validating system. By utilizing CaH₂ prior to distillation, you eliminate the nucleophiles that cause degradation. By utilizing a Vigreux column under vacuum, you prevent the thermal polymerization that occurs at atmospheric boiling points.
Step-by-step anaerobic purification workflow for Diethyl(1-propynyl)amine.
Protocol: Anaerobic Fractional Distillation
Step 1: Pre-Drying and Degassing
-
Transfer the crude Diethyl(1-propynyl)amine into a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of Argon.
-
Add finely powdered Calcium Hydride (CaH₂) (approx. 5% w/w) to the flask. Causality: CaH₂ neutralizes trace acids, removes water, and sequesters unreacted diethylamine, preventing them from co-distilling.
-
Perform three cycles of Freeze-Pump-Thaw degassing to remove dissolved oxygen, which can cause oxidative degradation of the alkyne.
-
Allow the suspension to stir at room temperature for 12 hours under Argon.
Step 2: Distillation Setup
-
Assemble a short-path distillation apparatus equipped with a 15-cm Vigreux column[4]. Causality: The Vigreux column provides sufficient theoretical plates to separate the ynamine from low-boiling impurities without excessive thermal holdup that leads to polymerization.
-
Ensure all joints are greased with high-vacuum silicone grease. The entire apparatus must be flame-dried under vacuum and backfilled with Argon prior to use.
Step 3: Vacuum Distillation
-
Apply a dynamic vacuum to the system (target: 10–20 Torr). Causality: Distilling at atmospheric pressure requires temperatures that induce thermal polymerization of the ynamine.
-
Slowly heat the oil bath. Discard the initial forerun, which contains residual diethylamine and low-boiling propyne isomers.
-
Collect the main fraction (pure Diethyl(1-propynyl)amine) in a pre-weighed, flame-dried receiving flask cooled in an ice bath.
Step 4: Storage
-
Backfill the distillation apparatus with Argon before removing the receiving flask.
-
Immediately transfer the purified ynamine to an inert glovebox environment[5].
-
Store the reagent in a tightly sealed amber ampoule or Schlenk tube at -35 °C to ensure long-term stability[5].
References
-
Product Class 2: Cyclobutanones and Their Precursors. Thieme Connect.4
-
Formation of Borata-alkene/Iminium Zwitterions by Ynamine. RSC.5
-
Ynamides: A Modern Functional Group For The New Millennium. NIH.3
-
Recent Advances in the Chemistry of Ynamines and Ynamides. ResearchGate.2
-
Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. NIH.1
Sources
- 1. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
Technical Support Center: Column Chromatography Purification of Amine Compounds
Introduction
The purification of amine-containing compounds presents a unique and persistent challenge in synthetic chemistry and drug development. The inherent basicity of the amine functional group leads to strong, often problematic, interactions with the acidic surface of standard silica gel, the most common stationary phase in column chromatography. These interactions manifest as common issues such as severe peak tailing, low or no product recovery, and even on-column degradation of sensitive molecules.[1][2][3]
This guide is structured to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind these chromatographic challenges and provides a systematic, field-proven approach to troubleshooting and optimization. Here, we will explore strategies ranging from simple mobile phase modifications to the use of alternative stationary phases and protective group chemistry to empower you to achieve efficient and successful purification of your target amine compounds.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent problems encountered during the column chromatography of amines in a practical question-and-answer format.
Problem: My amine compound is streaking or showing severe peak tailing.
Q1: What is the primary cause of peak tailing for amines on a silica gel column?
A: The most common cause is the strong acid-base interaction between the basic amine analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2][4][5] A portion of the amine molecules is temporarily retained via this strong interaction, while the rest moves with the mobile phase, leading to a delayed and broadened elution profile, which appears as a "tail". This is particularly severe for primary (RNH₂) and secondary (R₂NH) amines.[6]
Diagram: Mechanism of Peak Tailing and Mitigation
Caption: Mitigation of amine-silica interactions.
Q2: How can I fix peak tailing on my standard silica gel column?
A: The most direct approach is to neutralize the acidic silanol sites by adding a small amount of a competing base to your mobile phase.[1][3] This base occupies the active sites on the silica, preventing your target amine from binding strongly and allowing for a more symmetrical peak shape.
-
Add a Basic Modifier: This is the most common and effective solution. Triethylamine (TEA) is a popular choice due to its efficacy and volatility, which simplifies its removal after purification.[4]
-
Check Sample Load: Overloading the column can cause tailing for any compound, but it is especially pronounced with amines.[4] Ensure you are not exceeding the column's loading capacity (typically 1-5% of the stationary phase mass).[7]
Table 1: Common Basic Modifiers for Amine Purification on Silica Gel
| Modifier | Typical Concentration (v/v) | Key Considerations |
|---|---|---|
| Triethylamine (TEA) | 0.1 - 2% | General-purpose, volatile, easy to remove. The most common choice.[4] |
| Ammonia (in MeOH) | 1 - 10% of a 2M solution | Very effective for highly polar or very basic amines.[1][4] |
| Pyridine | 0.1 - 1% | Effective competing base, but less common due to its high boiling point and strong odor.[3][4] |
| Diethylamine (DEA) | 0.1 - 1% | An alternative to TEA, sometimes used as a competing amine.[8] |
Problem: I have low or no recovery of my amine compound.
Q1: My amine seems to be permanently stuck on the column. Why is this happening?
A: This is an extreme case of the acid-base interaction discussed previously. For particularly basic or multifunctional amines, the interaction with silica's silanol groups can be so strong that the compound becomes irreversibly adsorbed.[8] In some cases, highly acid-sensitive amines may also decompose on the acidic silica surface.[3][8]
Q2: What are the best strategies to elute a strongly bound amine and improve recovery?
A: When mobile phase modifiers are insufficient, changing the stationary phase is the most robust solution. Alternatively, temporarily modifying the amine's chemical properties can prevent the interaction entirely.
-
Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica: This is often the best solution. These columns have a basic surface that repels the amine analyte, eliminating the need for mobile phase additives and allowing for the use of less polar, more common solvent systems like hexane/ethyl acetate.[1][9][10]
-
Basic Alumina: Alumina is a good alternative to silica. Using its basic grade provides a more suitable environment for purifying amines.[11]
-
-
Employ a Protecting Group Strategy:
-
If alternative stationary phases are not available or effective, you can temporarily "mask" the amine's basicity by converting it into a less reactive functional group, such as a carbamate.[8][12] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[8][13] The protected, non-basic compound can then be purified on standard silica gel, after which the protecting group is removed to yield the pure amine.[12]
-
Diagram: Troubleshooting Workflow for Low Recovery/Degradation
Sources
- 1. biotage.com [biotage.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. chromtech.com [chromtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
- 11. columbia.edu [columbia.edu]
- 12. Protective Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Over-Alkylation in Amine Synthesis
Welcome to the Technical Support Center for amine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in the laboratory. This guide is dedicated to one of the most persistent issues in amine synthesis: over-alkylation. Here, we will explore the underlying causes of this problem and provide robust, field-proven strategies to achieve selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in amine synthesis and why does it happen?
A1: Over-alkylation is a common side reaction where a primary or secondary amine reacts with an alkylating agent more than once, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][2][3] This occurs because the initially alkylated amine product is often more nucleophilic than the starting amine.[4] The addition of an electron-donating alkyl group increases the electron density on the nitrogen atom, enhancing its reactivity and causing a "runaway" reaction that is difficult to control.[4][5]
Q2: I'm trying to synthesize a primary amine by direct alkylation of ammonia, but I'm getting a mixture of products. What should I do?
A2: Direct alkylation of ammonia is notoriously difficult to control and often results in low yields of the desired primary amine.[1][2] A far superior method for synthesizing primary amines is the Gabriel Synthesis .[6][7] This method utilizes potassium phthalimide as an ammonia surrogate.[2][6] The phthalimide nitrogen, after deprotonation, acts as a nucleophile to attack an alkyl halide. The resulting N-alkylated phthalimide is no longer nucleophilic, which effectively prevents any further alkylation.[2][8] The primary amine is then released in a subsequent hydrolysis or hydrazinolysis step.[7][9]
Q3: What is the most reliable method for selectively synthesizing a secondary amine from a primary amine?
A3: For controlled and selective mono-alkylation of a primary amine to yield a secondary amine, Reductive Amination is the most effective and widely used method.[2][10][11] This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired secondary amine.[10][12] This method avoids the issue of the product being more reactive than the starting material, thus preventing over-alkylation.[10]
Q4: How can protecting groups be used to prevent over-alkylation?
A4: Protecting groups temporarily block the amine's reactive N-H bond, preventing it from reacting further.[13] By converting the amine into a less nucleophilic functional group, such as a carbamate (e.g., using a Boc group), unwanted alkylation is prevented.[2] After the desired reaction has been carried out elsewhere in the molecule, the protecting group can be removed to regenerate the amine.[13][14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during amine synthesis.
Issue 1: Direct alkylation of a primary amine yields mainly tertiary amine and quaternary ammonium salt.
-
Probable Cause: The secondary amine product is more nucleophilic and is reacting faster than the primary amine starting material.[4]
-
Solutions:
-
Increase the Excess of Primary Amine: Using a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration, which can improve selectivity for mono-alkylation.[4]
-
Lower the Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity.[3][4]
-
Optimize Solvent and Base:
-
Consider an Alternative Synthetic Route: If optimization fails, switching to a more reliable method like reductive amination or a protecting group strategy is highly recommended.[2][4]
-
Issue 2: Low yields of the desired amine in a reductive amination reaction.
-
Probable Cause 1: Inefficient Imine Formation.
-
Solutions:
-
Adjust the pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal.[4]
-
Use a Dehydrating Agent: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.[4]
-
-
-
Probable Cause 2: The Reducing Agent is Ineffective or Too Harsh.
-
Solutions:
-
Choose an Appropriate Reducing Agent:
-
Control the Reaction Temperature: Some reductions may require cooling to prevent side reactions.
-
-
Issue 3: Difficulty in synthesizing primary amines cleanly.
-
Probable Cause: Direct alkylation of ammonia is inherently unselective.[1][16]
-
Solution: Employ the Gabriel Synthesis.
In-Depth Methodologies & Protocols
Strategic Comparison of Amine Synthesis Methods
| Method | Target Product | Advantages | Limitations |
| Direct Alkylation | Tertiary Amines, Quaternary Salts | Simple, one-step process. | Prone to over-alkylation, difficult to control for primary and secondary amines, often results in product mixtures.[1][5][17] |
| Reductive Amination | Primary, Secondary & Tertiary Amines | Highly selective for mono-alkylation, avoids harsh alkylating agents, often a one-pot procedure.[2][10][12] | Requires a suitable aldehyde or ketone starting material.[2] |
| Gabriel Synthesis | Primary Amines | Excellent prevention of over-alkylation, often gives high yields of pure product.[2][6] | Generally fails with secondary alkyl halides.[6] Requires a final deprotection step.[2][7] |
| Protecting Group Strategy | Varies | Allows for selective reactions on multifunctional molecules by temporarily blocking the amine.[13][18] | Adds extra steps for protection and deprotection to the synthesis.[19] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol outlines the synthesis of a secondary amine from a primary amine and an aldehyde using sodium triacetoxyborohydride.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.[2]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The reaction may be exothermic, so slow addition is recommended.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Protocol 2: General Procedure for Gabriel Synthesis of a Primary Amine
This protocol details the synthesis of a primary amine using potassium phthalimide and an alkyl halide.
-
N-Alkylation: In a suitable flask, dissolve potassium phthalimide (1.0 eq.) in a polar aprotic solvent like DMF. Add the primary alkyl halide (1.0 eq.). Heat the mixture to facilitate the Sₙ2 reaction.[6]
-
Monitoring: Follow the disappearance of the alkyl halide by TLC.
-
Hydrolysis (Hydrazinolysis): After cooling the reaction, add hydrazine hydrate (a slight excess). Heat the mixture (often to reflux) to cleave the N-alkylphthalimide.[7][9]
-
Work-up: A precipitate of phthalhydrazide will form. After cooling, this can be filtered off. The filtrate contains the desired primary amine.
-
Purification: The primary amine can be isolated from the filtrate by extraction and further purified by distillation or crystallization.
Protocol 3: Boc Protection of a Primary Amine
This protocol details the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., THF, Dioxane, or DCM). Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.).[2]
-
Base: A base such as triethylamine (TEA) or sodium bicarbonate may be added to neutralize the acid formed during the reaction.
-
Monitoring: Stir the reaction at room temperature and monitor its completion by TLC. The Boc-protected amine will be less polar than the starting amine.
-
Work-up: Once complete, concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which is often pure enough for the next step.[2]
Visualizing Reaction Pathways and Troubleshooting
The "Runaway" Cascade of Amine Over-alkylation
The following diagram illustrates why direct alkylation of amines is problematic. Each alkylation step produces an amine that is a more potent nucleophile than the last, creating a cascade of reactions that are difficult to halt at the desired stage.[5][16]
Caption: The "runaway" cascade of amine over-alkylation.
Troubleshooting Decision Tree for Over-alkylation
This decision tree can guide you in selecting the appropriate strategy when facing over-alkylation issues.
Caption: Decision tree for selecting an amine synthesis strategy.
References
-
Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amine alkylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of 1° Amines: Gabriel Synthesis. (2025, May 22). JoVE. Retrieved from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PMC. Retrieved from [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Retrieved from [Link]
-
The Gabriel Synthesis of Primary Amines. (n.d.). Scribd. Retrieved from [Link]
-
The Gabriel Synthesis of Primary Amines. (2020, April 15). Chemistry Steps. Retrieved from [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of Amines by Alkylation. (2015, July 19). Chemistry LibreTexts. Retrieved from [Link]
-
Alkylation of amines Definition. (2025, August 15). Fiveable. Retrieved from [Link]
- The preparation of protected amines or alkylated amino acids. (n.d.). Google Patents.
-
Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Alkylation of Amines, Part 5: Alternative Strategies. (2020, November 2). YouTube. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). ACS Publications. Retrieved from [Link]
- Chapter 2: Synthetic Methods for Alkyl Amines. (2023, December 15). Books.
-
Reactions of Amines. (2025, August 15). Fiveable. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2009, April 13). ACS Publications. Retrieved from [Link]
-
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved from [Link]
-
Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. Retrieved from [Link]
-
Effect of Nucleophilicity and Leaving Group Ability on the SN2 Reactions of Amines with (Acyloxy)alkyl. (n.d.). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). CCS Chemistry. Retrieved from [Link]
-
Preparation of Amines. (n.d.). Lumen Learning. Retrieved from [Link]
-
Efficient synthesis of tertiary amines from secondary amines. (2006, May 26). ResearchGate. Retrieved from [Link]
-
Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
-
Leaving Group Effect - Alkyl Halides 003. (2012, March 10). YouTube. Retrieved from [Link]
- Amine alkylation. (n.d.). Google Patents.
-
Reactions of Amines. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Amines: Alkylation of Ammonia and Amines. (2025, May 22). JoVE. Retrieved from [Link]
-
Alkylation of Amines. (2022, April 6). YouTube. Retrieved from [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2025, August 10). ResearchGate. Retrieved from [Link]
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
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- 11. organic-chemistry.org [organic-chemistry.org]
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- 16. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
dealing with the volatility of Diethyl(1-propynyl)amine
Technical Support Center: Handling & Troubleshooting the Volatility and Reactivity of Diethyl(1-propynyl)amine
Welcome to the Technical Support Center for Diethyl(1-propynyl)amine (N,N-diethylprop-1-yn-1-amine). As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical vulnerabilities of this electron-rich ynamine. While highly prized for [4+2] and [2+2] cycloadditions[1], its inherent volatility and extreme sensitivity to protic environments frequently lead to stoichiometric losses and reaction failures[2].
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure your handling of this reagent is rigorous and reproducible.
Section 1: Physicochemical Data Profile
Understanding the physical parameters of Diethyl(1-propynyl)amine is the first step in preventing reagent loss. Its relatively low boiling point results in a high vapor pressure at ambient temperatures, making it highly susceptible to evaporative loss during standard purging techniques.
| Property | Value |
| Chemical Name | N,N-Diethylprop-1-yn-1-amine |
| CAS Registry Number | 4231-35-0 |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Boiling Point | 118–120 °C at 760 mmHg[3] |
| Primary Degradant | N,N-Diethylpropionamide (BP: 77 °C at 12 mmHg)[4] |
| Reactivity Profile | Highly sensitive to protic environments and Lewis acids[2] |
Section 2: Troubleshooting FAQs
Q1: My cycloaddition reactions are suffering from low yields, and NMR analysis shows unexpected amide peaks. What is happening to my ynamine? Analysis & Causality: You are observing the rapid hydrolysis of your ynamine into N,N-diethylpropionamide[4]. The electron-donating diethylamino group pushes electron density into the alkyne, making the β -carbon highly nucleophilic. If even trace moisture is present, the alkyne undergoes protonation to form a highly reactive keteniminium intermediate[5]. This intermediate is instantaneously trapped by water to form the corresponding amide[5]. Solution: Ensure all glassware is rigorously oven-dried and reactions are assembled under a strict argon atmosphere. Solvents must be anhydrous and freshly distilled.
Q2: I am using anhydrous techniques, but I still lose stoichiometry and my reactions stall. Could the ynamine be evaporating? Analysis & Causality: Yes. Diethyl(1-propynyl)amine is highly volatile. A common procedural error is adding the ynamine to a reaction flask and subsequently purging the headspace with inert gas or applying a brief vacuum to degas the solvent. The dynamic gas flow strips the volatile ynamine vapor from the liquid phase, drastically altering your stoichiometry and leaving you with an excess of your other reagents. Solution: Never purge or apply vacuum after the ynamine has been added. Degas all solvents prior to reagent addition, and operate strictly within a closed Schlenk system.
Q3: How does the volatility affect long-term storage? Analysis & Causality: In poorly sealed containers (e.g., standard screw-cap vials), the ynamine will continuously vaporize into the headspace. If a septum is pierced multiple times, the volatile reagent escapes while ambient moisture enters, creating a destructive feedback loop of evaporative loss and hydrolytic degradation. Solution: Store the reagent in a sealed Schlenk bomb or a tightly crimped ampoule at -20 °C. When dispensing, you must allow the container to reach room temperature before opening to prevent the condensation of atmospheric moisture into the cold liquid.
Section 3: Validated Experimental Protocol
Air-Free, Low-Loss Transfer and Reaction Setup This self-validating protocol ensures zero loss of volatile ynamine while maintaining the absolute anhydrous conditions required to prevent keteniminium formation.
-
Preparation & Degassing: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under vacuum and backfill with high-purity Argon three times. Add the reaction solvent (e.g., anhydrous diethyl ether or toluene) and degas via three freeze-pump-thaw cycles.
-
Thermal Control (Critical Causality Step): Submerge the receiving Schlenk flask in a dry ice/acetone bath (-78 °C). Why? Lowering the temperature suppresses the vapor pressure of the incoming diethyl(1-propynyl)amine, preventing flash vaporization when the liquid hits the larger volume of the reaction flask.
-
Reagent Transfer: Using a gas-tight Hamilton syringe flushed with Argon, carefully draw the required volume of diethyl(1-propynyl)amine. Inject the reagent dropwise into the chilled solvent, aiming directly into the liquid rather than down the inner wall to minimize surface-area evaporation.
-
Closed Equilibration: Seal the Schlenk flask immediately. Remove the cooling bath and allow the closed system to slowly equilibrate to the desired reaction temperature.
-
System Validation: Before adding your diene or electrophile[1], you can validate the integrity of the ynamine by taking a micro-aliquot under Argon for IR spectroscopy. The presence of a strong C≡C stretch (~2120 cm⁻¹) and the absolute absence of a C=O amide stretch confirms that both volatility and moisture have been successfully managed.
Section 4: Mechanistic & Workflow Visualizations
Mechanistic pathway of ynamine hydrolysis via a reactive keteniminium intermediate.
Step-by-step air-free transfer workflow to prevent volatilization of ynamines.
References
- N,N-Diethylpropionamide | 1114-51-8 ChemicalBook URL
- 4079-68-9 1-Diethylamino-2-propyne GuideChem URL
- Science of Synthesis 24.
- National Institutes of Health (NIH)
- Recent Advances in the Chemistry of Ynamines and Ynamides ResearchGate URL
Sources
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Diethyl(1-propynyl)amine Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl(1-propynyl)amine. This guide provides in-depth troubleshooting for unexpected peaks observed in the Nuclear Magnetic Resonance (NMR) spectra of your samples. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve these common analytical challenges.
Introduction to the NMR Spectroscopy of Diethyl(1-propynyl)amine
Diethyl(1-propynyl)amine is an ynamine, a class of compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. This unique electronic arrangement makes ynamines highly reactive and susceptible to certain transformations, which can be a source of unexpected signals in your NMR spectrum. Understanding the expected NMR signature of your target molecule is the first step in identifying impurities.
Predicted ¹H and ¹³C NMR Data for Diethyl(1-propynyl)amine
| Assignment | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| a | C H₃-C≡C-N(CH₂CH₃)₂ | ~1.8 | ~5 |
| b | CH₃-C ≡C-N(CH₂CH₃)₂ | - | ~85 |
| c | CH₃-C≡C -N(CH₂CH₃)₂ | - | ~60 |
| d | CH₃-C≡C-N(C H₂CH₃)₂ | ~2.8 (quartet) | ~50 |
| e | CH₃-C≡C-N(CH₂C H₃)₂ | ~1.1 (triplet) | ~15 |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I see an extra singlet around 2.2 ppm and a triplet around 3.2 ppm. What could these be?
A1: Isomerization to Propargylamine
This is one of the most common issues encountered with ynamines. Ynamines can readily isomerize to their more stable propargylamine isomers. In this case, Diethyl(1-propynyl)amine can isomerize to N,N-diethyl-2-propyn-1-amine.
-
Causality: The thermodynamic stability of the propargylamine isomer is greater than that of the ynamine. This isomerization can be catalyzed by trace amounts of acid or base, or even occur upon heating.
-
Troubleshooting Protocol:
-
Compare with known data: The expected signals for N,N-diethyl-2-propyn-1-amine are a singlet for the acetylenic proton (C≡C-H ) at around 2.2 ppm and a singlet or closely spaced triplet for the methylene group adjacent to the nitrogen and the alkyne (N-C H₂-C≡CH) at around 3.2 ppm.
-
2D NMR: Acquire a ¹H-¹³C HSQC or HMBC spectrum. In the HMBC, you should see a correlation between the acetylenic proton at ~2.2 ppm and the methylene carbon at ~3.2 ppm, confirming the propargylamine structure.
-
Reaction Condition Review: Assess your synthesis and workup conditions. Was the reaction mixture heated for an extended period? Was a strong base or acid used that was not completely quenched?
-
-
Prevention:
-
Use mild reaction and workup conditions.
-
Avoid excessive heating.
-
Ensure complete neutralization of any acidic or basic reagents.
-
Store the purified compound at low temperatures.
-
Q2: My NMR in CDCl₃ shows a broad peak and several unexpected small signals that are not present in other deuterated solvents. What is happening?
A2: Reaction with Deuterated Chloroform (CDCl₃)
This is a frequently overlooked source of artifacts in the NMR of amines. Commercially available CDCl₃ often contains trace amounts of deuterium chloride (DCl) and phosgene (COCl₂), especially if it has been exposed to light and air.[1][2]
-
Causality:
-
Acid-Base Reaction: The basic nitrogen of your amine will react with the acidic DCl to form the corresponding ammonium salt, [R₃ND]⁺Cl⁻. This will broaden the peaks of the protons alpha to the nitrogen and can shift their position.
-
Reaction with Phosgene: Phosgene can react with amines to form carbamoyl chlorides, which can lead to a variety of other byproducts.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for CDCl₃ reactivity.
-
Protocol for Stabilizing CDCl₃:
-
Preparation: Add a small amount of basic alumina or potassium carbonate to a fresh bottle of CDCl₃.
-
Filtration: Shake well and then filter the CDCl₃ through a pipette plugged with glass wool directly into your NMR tube containing the sample.
-
Acquisition: Acquire the NMR spectrum immediately.
-
Q3: I see a complex set of peaks in the olefinic region (5-7 ppm) and a downfield carbonyl-like peak in the ¹³C NMR (~160-180 ppm). Where could these come from?
A3: Oxidation to Enaminones
Propargylamines, which can be present due to isomerization, are susceptible to oxidation, which can lead to the formation of enaminones.[3][4] This is a common degradation pathway for samples exposed to air over time.
-
Causality: The propargylamine can be oxidized (e.g., by atmospheric oxygen) to an N-oxide, which then undergoes a rearrangement to form a conjugated enaminone.
-
Identifying Features:
-
¹H NMR: Look for vinylic protons in the 5-7 ppm region, often showing cis or trans coupling.
-
¹³C NMR: The presence of a carbonyl-like carbon in the 160-180 ppm range is a strong indicator.[5]
-
FT-IR: A strong absorption in the 1600-1650 cm⁻¹ region corresponding to the C=O stretch of the enaminone.
-
-
Prevention:
-
Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents for your reactions and NMR samples.
-
Q4: My baseline is messy, and I see broad humps. What are these?
A4: Potential Polymerization or Oligomerization
The high reactivity of ynamines makes them susceptible to polymerization, especially in the presence of trace acids or upon heating.
-
Causality: The electron-rich triple bond of the ynamine can be attacked by an electrophile (like a proton), generating a reactive intermediate that can then be attacked by another ynamine molecule, leading to a chain reaction.
-
Troubleshooting Steps:
-
Check Sample Concentration: Highly concentrated samples are more likely to show signs of polymerization. Try diluting your sample.
-
Re-purify: If the sample is old or has been stored improperly, re-purification by distillation or chromatography may be necessary.
-
Storage: Always store ynamines in a freezer under an inert atmosphere.
-
Visualizing the Troubleshooting Logic
The following diagram outlines the general decision-making process when encountering an unexpected peak in your Diethyl(1-propynyl)amine NMR spectrum.
Caption: General troubleshooting flowchart for unexpected NMR peaks.
References
-
Chen, J., Properzi, R., Uccello, D. P., Young, J. A., Dushin, R. G., & Starr, J. T. (2014). One-Pot Oxidation and Rearrangement of Propargylamines and in Situ Pyrazole Synthesis. Organic Letters, 16(16), 4244–4247. [Link]
-
Chen, J., Properzi, R., Uccello, D. P., Young, J. A., Dushin, R. G., & Starr, J. T. (2014). One-Pot Oxidation and Rearrangement of Propargylamines and in Situ Pyrazole Synthesis. Organic Letters. [Link]
-
Zhang, X., & Hsung, R. P. (2006). Ynamides: A Modern Functional Group For The New Millennium. PMC. [Link]
-
De Korver, R. H., & Hsung, R. P. (2010). From ynamines to ynamides. ResearchGate. [Link]
-
Gulevskaya, A. V., & Pozharskii, A. F. (2023). Base-Mediated Rearrangement of α-Dithioacetyl Propargylamines via Expansion of Dithioacetyl Ring: Synthesis of Medium-Sized S,S-Heterocycles. PMC. [Link]
-
El-Subbagh, H. I., & El-Gendy, M. A. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
S. K. Chemicals. (n.d.). N,N-Diethyl Propargyl Amine. S. K. Chemicals. [Link]
-
NIST. (n.d.). 1-Propanamine, N,N-diethyl-. NIST WebBook. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD. [Link]
-
SpectraBase. (n.d.). N,N-diethyl-n'-(1-methyloctadecyl)-1,3-propanediamine - Optional[13C NMR]. SpectraBase. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,N-diethyl- (CAS 4458-31-5). Cheméo. [Link]
-
NIST. (n.d.). 1-Propanamine, N,N-diethyl-. NIST WebBook. [Link]
-
PubChem. (n.d.). Diethylpropylamine. PubChem. [Link]
-
Seebach, D., & Neumann, H. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. MDPI. [Link]
-
Seebach, D., & Neumann, H. (2022). Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Preprints.org. [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). NP-MRD. [Link]
-
Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information. The Royal Society of Chemistry. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Al-Jibori, S. A., & Al-Janabi, A. S. (2016). 1H and 13C NMR investigation of E/Z-isomerization around C=N bond in the trans-alkene-Pt (II) imine complexes of some ketimines and aldimines. Journal of Molecular Structure, 1103, 113-118. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate. [Link]
-
EPA. (2023). 1-Propanamine, N,N-diethyl-1,1,2,3,3,3-hexafluoro-. EPA. [Link]
-
NIST. (n.d.). 2-Propyn-1-amine, N,N-diethyl-. NIST WebBook. [Link]
-
SpectraBase. (n.d.). N,N-dimethyl-2-propynylamine - Optional[1H NMR]. SpectraBase. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. [Link]
-
CAS. (n.d.). Diethylpropargylamine. CAS Common Chemistry. [Link]
-
Doc Brown. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]
-
PubChem. (n.d.). Dietylaminopropin. PubChem. [Link]
-
ATB - The University of Queensland. (n.d.). Diethylamine | C4H11N | MD Topology | NMR | X-Ray. ATB. [Link]
-
Al-Omair, M. A., & El-Gogary, T. M. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]
-
SpectraBase. (n.d.). Diisopropylamine - Optional[13C NMR]. SpectraBase. [Link]
Sources
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- 3. Nuclear magnetic resonance studies of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Diethyl(1-propynyl)amine and Terminal Propargylamines: Synthesis, Reactivity, and Applications
This guide provides an in-depth comparative analysis of Diethyl(1-propynyl)amine and the broader class of terminal propargylamines. The central thesis of this comparison is the profound impact of the alkyne's position—internal versus terminal—on the synthetic accessibility, chemical reactivity, and biological applicability of these molecules. For researchers, scientists, and drug development professionals, understanding these distinctions is critical for selecting the appropriate molecular tool for a given application, from organic synthesis to medicinal chemistry.
Introduction: A Tale of Two Isomers
Propargylamines, organic compounds featuring both an alkyne and an amine functional group, are versatile and powerful building blocks in modern chemistry.[1] Their unique electronic and structural properties have cemented their role in the synthesis of complex heterocycles, as key pharmacophores in neuroprotective drugs, and as indispensable handles in bioconjugation chemistry.[1][2][3]
However, not all propargylamines are created equal. A fundamental structural isomerism dictates their chemical behavior: the location of the carbon-carbon triple bond. This guide focuses on the comparison between:
-
Diethyl(1-propynyl)amine (an Ynamine): This molecule possesses an internal alkyne, with the nitrogen atom directly attached to one of the sp-hybridized carbons (CH₃-C≡C-N(C₂H₅)₂). This structure classifies it as an ynamine, a highly electron-rich and reactive functional group.[4]
-
Terminal Propargylamines: This class, exemplified by the isomeric N,N-Diethylpropargylamine (HC≡C-CH₂-N(C₂H₅)₂), features a terminal alkyne.[5] The presence of an acidic proton on the terminal alkyne is a defining feature that governs its reactivity.
We will explore how this seemingly subtle difference leads to divergent pathways in synthesis, dictates their utility in cornerstone reactions like "click" chemistry, and critically influences their potential as therapeutic agents.
PART 1: Synthesis – Divergent Pathways to the Propargylamine Scaffold
The synthetic routes to internal and terminal propargylamines are fundamentally different, reflecting the distinct nature of the target C-N bond. Terminal propargylamines are most often constructed via multicomponent reactions, while ynamines typically require cross-coupling or elimination strategies.
The A³ Coupling: The Cornerstone of Terminal Propargylamine Synthesis
The most prevalent and atom-economical method for synthesizing terminal propargylamines is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[6][7] This one-pot, three-component reaction is a type of Mannich reaction that forms the propargylamine skeleton with high efficiency.[6]
Causality of Experimental Choice: The A³ coupling is favored for its operational simplicity and high convergence. By combining three simple, readily available precursors in a single step, it avoids lengthy synthetic sequences and purification of intermediates. Copper catalysts are most common due to their low cost and high catalytic efficiency.[8]
The mechanism involves two key stages:
-
Iminium Ion Formation: The aldehyde and secondary amine react to form an electrophilic iminium ion.
-
Nucleophilic Attack: The terminal alkyne is activated by a metal catalyst (commonly copper) to form a metal-acetylide species. This potent nucleophile then attacks the iminium ion to forge the crucial C-C bond, yielding the final propargylamine product.[8]
Data Presentation: Comparison of Catalytic Systems for A³ Coupling
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr (40 mol%) / NBS | DCE | 80 | 12 | Moderate to Excellent | [9] |
| Silica-CHDA-Cu (1 mol%) | Solvent-Free | 80 | 1 | High | [10] |
| Cu-Ni Bimetallic | Solvent-Free | 120 | - | Excellent | [10] |
| MIL-101(Cr)-SB-Cu | Solvent-Free | 80 | 1 | 86 | [11] |
| Gold (Au) Catalysts | Water | Room Temp | - | Excellent | [12] |
Experimental Protocol: A³ Coupling Synthesis of a Propargylamine[6]
This protocol describes a general procedure for the copper-catalyzed synthesis of a propargylamine.
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 mmol), the secondary amine (1.1 mmol), and the terminal alkyne (1.2 mmol) in toluene (3 mL).
-
Catalyst Addition: Add the copper(I) bromide (CuBr) catalyst (5 mol%).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-12 hours), cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Extraction: Add water (5 mL) and dichloromethane (DCM, 15 mL) to the residue. Separate the organic layer, wash it with a saturated NaCl solution, and dry it over anhydrous Na₂SO₄.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to isolate the pure propargylamine.
Synthesis of Diethyl(1-propynyl)amine (Ynamines)
The synthesis of ynamines, such as Diethyl(1-propynyl)amine, cannot proceed via the A³ coupling as they lack a terminal alkyne proton. Instead, their synthesis relies on forming the N-C≡ bond, typically through cross-coupling reactions.[13]
Common strategies include:
-
Copper-Catalyzed Cross-Coupling: This is a prevalent method involving the coupling of an amine (or an amide/sulfonamide to form a more stable ynamide precursor) with an alkynyl halide or a related electrophilic alkyne species.[7]
-
Reaction with Alkynyliodonium Salts: Lithiated amides can react with electrophilic alkynyl(phenyl)iodonium salts. This reaction is believed to proceed through an alkylidene carbene intermediate that rearranges to form the ynamine or ynamide.[7]
-
Elimination Reactions: The earliest methods involved elimination reactions from di- or trichloro enamides, though these are often harsh and have been superseded by modern cross-coupling techniques.[7]
The key takeaway is that the synthesis of Diethyl(1-propynyl)amine is a more complex, multi-step process compared to the one-pot A³ coupling, often requiring pre-functionalized starting materials and stoichiometric bases or organometallic reagents.
PART 2: Comparative Reactivity and Applications
The structural dichotomy between internal and terminal propargylamines directly translates to their reactivity profiles and, consequently, their applications in synthesis and materials science.
The Azide-Alkyne Cycloaddition ("Click" Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, selectivity, and biocompatibility.[14][15]
-
Terminal Propargylamines: These compounds are canonical substrates for CuAAC. The terminal alkyne readily reacts with an organic azide in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage. This has made them invaluable tools for bioconjugation, drug discovery, and materials science.[14]
-
Diethyl(1-propynyl)amine (Ynamines): Contrary to what might be expected from a sterically hindered internal alkyne, ynamines are not only reactive in CuAAC but are often superior to terminal alkynes.[15][16] Their high electron density significantly accelerates the reaction, often allowing for lower catalyst loadings.[15] Furthermore, some ynamines can react with a Cu(II) source without an external reducing agent, as the ynamine itself may facilitate the reduction to the active Cu(I) species. This enhanced reactivity represents a significant performance advantage in applications where reaction speed and low catalyst concentration are critical.
Experimental Protocol: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[14]
This protocol provides a general framework for the CuAAC reaction.
-
Preparation of Reagents:
-
Prepare a 1 M solution of CuSO₄·5H₂O in water.
-
Freshly prepare a 1 M solution of sodium ascorbate in water.
-
Dissolve the propargylamine (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution (1-5 mol%) followed by the sodium ascorbate solution (5-10 mol%). A yellow-orange color may appear, indicating the formation of the Cu(I)-acetylide complex.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify the resulting triazole product by column chromatography or recrystallization.
Applications in Electroplating
While both isomers could theoretically be used in various synthetic transformations, N,N-Diethylpropargylamine (the terminal isomer) has a specific, documented industrial application. It is used as a leveling agent and brightener in nickel electroplating baths, where it helps to ensure a smooth and lustrous metallic finish.
PART 3: Comparative Analysis in Medicinal Chemistry – MAO Inhibition
The propargylamine moiety is a well-established pharmacophore in medicinal chemistry, most notably in the design of irreversible inhibitors of monoamine oxidase (MAO) enzymes.[16] These enzymes (MAO-A and MAO-B) are critical targets for treating neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.[16]
The Mechanism of Irreversible MAO Inhibition
Propargylamine-based drugs such as Selegiline and Rasagiline function as mechanism-based inhibitors, or "suicide substrates."[16] The inhibition mechanism is critically dependent on the terminal alkyne structure.
-
Enzymatic Oxidation: The MAO enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor, recognizes the propargylamine as a substrate and oxidizes the amine.
-
Reactive Intermediate Formation: This oxidation generates a highly reactive allenic imine intermediate within the enzyme's active site.
-
Covalent Adduct Formation: The reactive intermediate is then attacked by a nucleophilic residue on the FAD cofactor, forming a stable, covalent bond. This adduct permanently deactivates the enzyme.
The terminal proton of the alkyne is essential for this bio-activation pathway. Diethyl(1-propynyl)amine, lacking this terminal proton and possessing an internal alkyne, is not a suitable substrate for this specific mechanism-based inhibition. It would be predicted to have little to no activity as an irreversible MAO inhibitor. This represents the most significant performance difference between the two isomers in a medicinal chemistry context.
Performance Data of Propargylamine-Based MAO-B Inhibitors
The efficacy of MAO inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The Selectivity Index (SI), the ratio of IC₅₀(MAO-A)/IC₅₀(MAO-B), quantifies the preference for the therapeutically relevant MAO-B isoform.
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (SI) | Reference |
| Rasagiline | 141.7 | >50,000 | >355 | |
| Selegiline (Deprenyl) | - | - | - | [16] |
| Pargyline | 80 | - | - | |
| Compound 9 | 4.0 | >100,000 | >25,000 | |
| Compound 17 | 10 | - | - | |
| Diethyl(1-propynyl)amine | Predicted Inactive | Predicted Inactive | - | - |
*Note: Compounds 9 and 17 are recently developed derivatives from the literature, demonstrating ongoing research and improved potency/selectivity.
Experimental Protocol: In Vitro MAO Inhibition Assay[16]
This protocol outlines a method to determine the IC₅₀ of a test compound against human MAO-A and MAO-B.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Incubation Mixture: Prepare an incubation mixture in a phosphate buffer (pH 7.4) containing the MAO enzyme and various concentrations of the test inhibitor. Allow this to pre-incubate for a set time (e.g., 20 minutes) at 37 °C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a cofactor like horseradish peroxidase.
-
Detection: The reaction produces hydrogen peroxide, which can be measured fluorometrically (e.g., using Amplex Red reagent) over time. The rate of fluorescence increase is proportional to MAO activity.
-
Data Analysis: Plot the percentage of MAO activity against the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
The comparative analysis of Diethyl(1-propynyl)amine and terminal propargylamines reveals a clear lesson in structure-function relationships. The position of the alkyne is the paramount factor dictating their chemical persona and utility.
-
Synthetic Accessibility: Terminal propargylamines are readily accessible via robust and convergent A³ multicomponent reactions. In contrast, the synthesis of Diethyl(1-propynyl)amine, an ynamine, requires more complex cross-coupling or elimination strategies.
-
Reactivity: While both isomers are valuable, their applications diverge. Terminal propargylamines are the workhorses for traditional CuAAC and serve as precursors to a vast array of heterocycles. Ynamines, including Diethyl(1-propynyl)amine, exhibit enhanced reactivity in CuAAC, a significant performance advantage, but their broader synthetic utility follows different reaction pathways.
-
Biological Activity: In the context of MAO inhibition, the distinction is stark. The terminal alkyne is a non-negotiable requirement for the established mechanism-based inactivation pathway, rendering drugs like Rasagiline highly effective. Diethyl(1-propynyl)amine is predicted to be inactive via this mechanism.
For the researcher and drug developer, the choice is clear and dictated by the desired outcome. For applications requiring the established reactivity of a terminal alkyne—particularly in the design of mechanism-based enzyme inhibitors—a traditional propargylamine is essential. For applications that can leverage the heightened nucleophilicity and unique reactivity of an electron-rich alkyne, such as high-speed bioconjugations, an ynamine like Diethyl(1-propynyl)amine presents a compelling, high-performance alternative.
References
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ResearchGate. (2017). Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. [Link]
-
RSC Publishing. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]
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American Chemical Society. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
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Journal of Medicinal Chemistry. (1990). Aliphatic Propargylamines: Potent, Selective, Irreversible Monoamine Oxidase B Inhibitors. [Link]
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Frontiers in Molecular Biosciences. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. [Link]
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SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. [Link]
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RSC Publishing. (2022). From A 3 /KA 2 to AYA/KYA multicomponent coupling reactions with terminal ynamides as alkyne surrogates. [Link]
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Studylib. Ynamines in Synthesis: Seminar Presentation. [Link]
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Mallak Specialties Pvt Ltd. N, N-diethyl, 2-propane, 1-amine (DEP). [Link]
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University of Strathclyde. (2025). Mechanism-inspired understanding of ynamine reactivity in (3+2) cycloadditions with azides. [Link]
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PMC. (2024). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. [Link]
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PMC. (2025). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. [Link]
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MDPI. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase. [Link]
-
Organic Letters. (2006). A highly efficient gold-catalyzed three-component-coupling of aldehydes, alkynes, and amines in water. [Link]
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R Discovery. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
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PMC. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]
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PMC. (2022). Palladium(II)‐Catalysed Aminocarbonylation of Terminal Alkynes for the Synthesis of 2‐Ynamides: Addressing the Challenges of Solvents and Gas Mixtures. [Link]
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RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]
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Request PDF. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
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PMC. (2018). S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. [Link]
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PMC. (2021). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. [Link]
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ACS Publications. (2024). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. [Link]
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ACS Omega. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]
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Journal of Organic Chemistry. (1968). Reactions of ynamines. [Link]
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NIST. Diethyl(1-propynyl)amine. [Link]
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PMC. (2022). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. [Link]
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ORCA - Cardiff University. (2024). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. [Link]
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Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. [Link]
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Organic Syntheses. 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E)-. [Link]
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PubMed. (2023). Propargylamine: an important moiety in drug discovery. [Link]
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Literature Comparison of Diethyl(1-propynyl)amine Synthesis Yields: A Guide for Process Chemists
Diethyl(1-propynyl)amine (also known as N,N-diethylprop-1-yn-1-amine) is a highly electron-rich ynamine that serves as a cornerstone reagent in organic synthesis. It is extensively utilized in stereoselective [2+2] and[4+2] cycloadditions, providing rapid access to complex cyclobutenes, dihydropyrans, and polycyclic heteroaromatic systems[1][2]. Because the amino function is directly conjugated with the alkyne π-system, the compound is highly reactive and susceptible to hydrolysis, making its synthesis and isolation a significant challenge[3].
For drug development professionals and process chemists, selecting the optimal synthetic route is critical for maximizing yield and ensuring scalability. This guide objectively compares the established literature methodologies for synthesizing diethyl(1-propynyl)amine, detailing the mechanistic causality and providing self-validating experimental protocols.
Mechanistic Pathways and Yield Comparison
Historically, the synthesis of N,N-dialkylacetylenamines suffered from abysmal yields (often as low as 2%) until the development of modern elimination and isomerization techniques[3]. Today, two primary pathways dominate the literature: the base-catalyzed isomerization of propargylamines and the dehydrohalogenation of haloalkenes.
Route A: Base-Catalyzed Isomerization (The Verkruijsse–Brandsma Route)
Mechanism & Causality: This route involves the treatment of N,N-diethylprop-2-yn-1-amine (a terminal propargylamine) with a strong base, typically potassium tert-butoxide (t-BuOK) in anhydrous dimethyl sulfoxide (DMSO)[3]. The highly polar aprotic nature of DMSO leaves the tert-butoxide anion poorly solvated and exceptionally basic. This drives the rapid deprotonation of the propargylic carbon, forming an allene intermediate (N,N-diethylpropa-1,2-dien-1-amine)[4].
Because the system is under thermodynamic control, the allene rapidly tautomerizes. The thermodynamic sink of this equilibrium is the 1-alkynylamine, driven by the stabilizing resonance energy gained from the conjugation of the nitrogen lone pair with the carbon-carbon triple bond[4].
Route B: Elimination-Substitution of Haloalkenes
Mechanism & Causality: An alternative approach utilizes 1-halo-1-propene (or 1,1-dihaloalkenes) treated with lithium diethylamide (LiNEt 2 )[3]. The strong amide base facilitates an E2 dehydrohalogenation to generate a transient alkyne or vinylidene intermediate, followed by nucleophilic substitution or rearrangement. While effective, this route is often hampered by competing side reactions, such as the formation of dienes or incomplete elimination, which suppress the overall yield compared to the isomerization route[3].
Quantitative Data Summary
The following table summarizes the performance of these synthetic alternatives based on historical literature yields[3][4].
| Synthetic Route | Precursor | Reagents & Solvents | Reaction Temp | Typical Yield | Scalability & Operational Notes |
| Isomerization | N,N-Diethylprop-2-yn-1-amine | t-BuOK, DMSO | 50–55 °C | 80–90% | Highly scalable. Strongly exothermic; requires precise temperature control to prevent product degradation. |
| Elimination | 1-Chloro-1-propene | LiNEt 2 , Et 2 O | -78 °C to RT | 50–65% | Moderate scalability. Requires cryogenic handling and generates stoichiometric lithium chloride waste. |
| Alkylation | 1-Chloro-1-fluoroethene | LiNEt 2 , MeI | -20 °C to RT | ~60% | Low scalability. Precursor generation is complex and utilizes ozone-depleting or highly volatile starting materials. |
Pathway Visualization
The following diagram illustrates the logical flow and intermediate states of the two primary synthetic pathways.
Mechanistic pathways for Diethyl(1-propynyl)amine synthesis comparing isomerization and elimination.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate self-validating checkpoints.
Protocol A: Isomerization of N,N-Diethylprop-2-yn-1-amine[3]
This is the preferred method for bulk synthesis due to its superior atom economy and high yield.
-
Preparation of the Base Matrix: Suspend 5.0 g of freshly sublimed potassium tert-butoxide (t-BuOK) in 150 mL of anhydrous DMSO under a strict argon atmosphere.
-
Self-Validation Checkpoint: The DMSO must be rigorously dried (water content < 50 ppm). Any moisture will immediately quench the t-BuOK, visibly clumping the suspension and preventing the necessary deprotonation.
-
-
Substrate Addition: Add 1.0 mol of N,N-diethylprop-2-yn-1-amine in a single portion to the vigorously stirring suspension.
-
Thermal Regulation (Critical): The reaction will exhibit an immediate and intense exotherm. Monitor the internal temperature continuously. Use an external ice-water bath to maintain the internal temperature strictly between 50 °C and 55 °C .
-
Self-Validation Checkpoint: If the temperature fails to rise upon addition, the base is inactive. If the temperature exceeds 60 °C, the electron-rich ynamine product will begin to polymerize or degrade, resulting in a dark, intractable tar.
-
-
Workup and Isolation: Once the exotherm subsides (typically after 15-30 minutes), rapidly cool the mixture to room temperature. Extract the product using anhydrous diethyl ether.
-
Purification: Distill the crude mixture under reduced pressure. The product is highly sensitive to hydrolysis; therefore, all distillation apparatus must be flame-dried and flushed with argon.
Protocol B: Elimination from 1-Chloro-1-propene[3]
Used primarily when propargylamine precursors are unavailable.
-
Amide Generation: In a flame-dried flask under argon, dissolve diethylamine (1.1 equiv) in anhydrous diethyl ether. Cool to -78 °C and slowly add n-butyllithium (1.1 equiv) to generate lithium diethylamide (LiNEt 2 ).
-
Dehydrohalogenation: Slowly add 1-chloro-1-propene (1.0 equiv) dropwise to the cryogenic solution.
-
Self-Validation Checkpoint: The formation of a fine white precipitate (LiCl) serves as a visual confirmation that the E2 elimination is successfully occurring.
-
-
Warming and Maturation: Allow the reaction mixture to slowly warm to room temperature over 4 hours to ensure complete conversion.
-
Isolation: Filter the LiCl salts under an inert atmosphere. Carefully concentrate the filtrate under reduced pressure and purify the resulting ynamine via vacuum distillation.
References
-
Witulski, B., and Alayrac, C. "Science of Synthesis 24.4: 1-Heteroatom-Functionalized Alk-1-ynes." Thieme Chemistry (2006).
-
Verkruijsse, H. D., et al. "Base‐catalysed isomerization of 2‐propynylamines. Synthesis of (dialkylamino)allenes." Recueil des Travaux Chimiques des Pays-Bas 100.6 (1981): 244-246.
-
Caster, Kenneth C., et al. "N,N-Diethyl-1-propynylamine." Encyclopedia of Reagents for Organic Synthesis (2007).
Sources
Spectroscopic Comparison Guide: Diethyl(1-propynyl)amine vs. Its Synthetic Precursor
Introduction and Chemical Context
Diethyl(1-propynyl)amine (an internal ynamine) is a highly electron-rich alkyne widely utilized in organic synthesis for peptide coupling, inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, and the synthesis of complex heterocycles[1][2]. It is typically synthesized via the base-catalyzed isomerization of its terminal alkyne precursor, N,N-diethylprop-2-yn-1-amine (a propargylamine)[3].
Because the precursor and product share the same molecular weight and elemental composition, spectroscopic differentiation is critical. This guide provides an objective, data-driven comparison of their infrared (IR) and nuclear magnetic resonance (NMR) profiles, explaining the electronic causality behind the observed spectral shifts.
Mechanistic Workflow
The transformation from N,N-diethylprop-2-yn-1-amine to Diethyl(1-propynyl)amine relies on a thermodynamic sink. The highly basic conditions abstract a propargylic proton, forming a resonance-stabilized anion that reprotonates to form an allene, and subsequently isomerizes to the more stable ynamine[4].
Base-catalyzed isomerization of propargylamine to ynamine via an allene intermediate.
Spectroscopic Data Comparison
The structural rearrangement drastically alters the electronic environment of the molecule. The nitrogen lone pair in the ynamine product heavily delocalizes into the adjacent C≡C π -system (forming a N+=C=C− resonance structure), which dictates the spectroscopic signatures[3].
Table 1: Infrared (IR) Spectroscopy Comparison
| Functional Group | Precursor (Propargylamine) | Product (Ynamine) | Causality / Origin |
| Terminal C≡C-H | ~3300 cm⁻¹ (Strong)[5] | Absent | Isomerization consumes the terminal alkyne proton. |
| Internal C≡C | ~2100 cm⁻¹ (Weak)[5] | ~2210 cm⁻¹ (Very Strong)[3] | Nitrogen lone-pair donation heavily polarizes the internal C≡C bond, creating a massive dipole moment change during vibration[3]. |
Table 2: ¹H NMR Spectroscopy Comparison (CDCl₃)
Proton EnvironmentPrecursor (Propargylamine)Product (Ynamine)Causality / OriginTerminal Alkyne (C≡C-H)~2.2 ppm (t, J =2.4 Hz)AbsentThe terminal proton migrates to the γ -position during the allene-to-ynamine tautomerization.Alkyne Methyl (C≡C-CH₃)Absent~1.8 – 2.0 ppm (s)Formation of the internal alkyne methyl group.N-CH₂ (Diethyl group)~2.5 ppm (q, J =7.1 Hz)~2.7 – 2.8 ppm (q, J =7.1 Hz)The shift reflects the change from an sp3 sp3 to an sp3 sp environment and the electron-donating resonance effect.
Table 3: ¹³C NMR Spectroscopy Comparison (CDCl₃)
| Carbon Environment | Precursor (Propargylamine) | Product (Ynamine) | Causality / Origin |
| C1 ( α to Nitrogen) | ~47 ppm ( sp3 , N-CH₂) | ~70 – 90 ppm ( sp , C≡C-N) | Direct attachment to nitrogen in the sp -hybridized system heavily deshields the α -carbon[2]. |
| C2 ( β to Nitrogen) | ~73 ppm ( sp , C≡C-H) | ~60 – 70 ppm ( sp , C≡C-CH₃) | Resonance donation from the nitrogen lone pair shields the β -carbon relative to typical internal alkynes[2]. |
Experimental Protocol: Synthesis and Self-Validating Monitoring
To ensure high scientific integrity, the following protocol integrates the synthesis of Diethyl(1-propynyl)amine with a self-validating spectroscopic feedback loop.
Step 1: Preparation of the Base Solution
-
Action: Dissolve catalytic potassium tert-butoxide (t-BuOK, ~4.4 mol%) in anhydrous DMSO under an inert argon atmosphere[3].
-
Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation but leaves the tert-butoxide anion "naked" and highly reactive. This maximizes the base's kinetic ability to deprotonate the weakly acidic propargylic protons.
Step 2: Addition of the Precursor
-
Action: Add N,N-diethylprop-2-yn-1-amine (1.0 eq) dropwise to the stirring solution. Maintain the reaction temperature strictly between 50 °C and 55 °C using a water bath[3].
-
Causality: The isomerization is exothermic. Ynamines are extremely electron-rich and prone to thermal degradation or polymerization[3]. Strict temperature control prevents the decomposition of the product.
Step 3: Real-Time Spectroscopic Validation (The Feedback Loop)
-
Action: Withdraw a 10 μ L aliquot every 30 minutes and analyze it directly via ATR-FTIR spectroscopy.
-
Causality: This creates a self-validating system. The reaction is deemed complete when the sharp 3300 cm⁻¹ peak (precursor C≡C-H) completely disappears and the intense 2210 cm⁻¹ peak (ynamine C≡C) plateaus in intensity[3][5]. This prevents premature quenching or unnecessary prolonged heating.
Step 4: Isolation via Vacuum Distillation
-
Action: Transfer the crude mixture directly to a vacuum distillation apparatus. Distill the product carefully through a Vigreux column (bp ~69 °C at 0.01 Torr)[3].
-
Causality: Ynamines are highly sensitive to hydrolysis, rapidly degrading into amides in the presence of water[6]. Vacuum distillation completely bypasses aqueous workup, ensuring the structural integrity of the Diethyl(1-propynyl)amine is maintained.
References
-
Witulski, B.; Alayrac, C. "Product Class 4: Ynamines". Thieme E-Books & E-Journals. URL:[Link]
-
Thieme E-Books. "Synthesis by Rearrangement". Thieme E-Books & E-Journals. URL:[Link]
-
University of Bradford. "Synthesis of sulfonamide-based ynamides and ynamines in water". Bradscholars. URL:[Link]
-
Bakhoda, A., et al. "Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction". PMC - National Institutes of Health. URL:[Link]
Sources
- 1. 2H-Pyran-2-selenone|High-Purity Selenone Reagent [benchchem.com]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 2-Propyn-1-amine, N,N-diethyl-, sulfate | 84779-61-3 | Benchchem [benchchem.com]
- 6. DSpace [bradscholars.brad.ac.uk]
Safety Operating Guide
Diethyl(1-propynyl)amine proper disposal procedures
Comprehensive Laboratory Safety and Operational Disposal Guide for Diethyl(1-propynyl)amine
As drug development and synthetic methodologies advance, the utilization of highly reactive electron-rich alkynes, such as ynamines, has become increasingly prevalent in complex cycloadditions and peptide coupling workflows. However, the very electronic properties that make Diethyl(1-propynyl)amine (CAS: 4231-35-0) a valuable synthetic building block also render it a significant laboratory hazard if not managed and disposed of with rigorous chemical hygiene protocols.
This guide provides a self-validating, mechanistically grounded standard operating procedure (SOP) for the safe neutralization and disposal of Diethyl(1-propynyl)amine, ensuring operational safety and environmental compliance.
Physicochemical Profiling and Hazard Dynamics
Before executing any disposal protocol, it is critical to understand the physical parameters that dictate the chemical's behavior in a waste scenario. Diethyl(1-propynyl)amine is a volatile, flammable liquid that exhibits extreme hydrolytic instability.
| Parameter | Quantitative Value | Operational Implication for Disposal |
| CAS Registry Number | 4231-35-0 | Essential for accurate SDS retrieval and waste manifesting 1. |
| Boiling Point | 134.3 °C (at 760 mmHg) | Moderate volatility; dictates that all open-vessel handling must occur within a certified fume hood. |
| Flash Point | 38.7 °C | Class IC Flammable Liquid; mandates the strict exclusion of static discharge and ignition sources during waste consolidation. |
| Density | 0.825 g/cm³ | Lighter than water; phase separation dynamics must be actively managed via agitation during biphasic quenching. |
Mechanistic Rationale for Controlled Hydrolysis
The disposal of ynamines cannot be achieved by simply pouring the reagent into an aqueous waste stream. Ynamines are characterized by an electron-donating nitrogen atom conjugated with an alkyne, making the β -carbon highly nucleophilic.
When exposed to water or protic solvents, the alkyne undergoes rapid protonation to form a highly reactive, electrophilic keteniminium intermediate . This intermediate is immediately trapped by water, leading to a tautomerization cascade that ultimately yields a stable amide (in this case, N,N-diethylpropionamide) 2.
The Causality of Risk: This hydrolytic conversion is highly exothermic. If bulk Diethyl(1-propynyl)amine is introduced to aqueous waste without thermal control, the resulting exotherm can boil the solvent, over-pressurize sealed waste containers, and aerosolize toxic organics. Furthermore, the presence of trace Lewis basic sites or transition metals (often found in mixed waste streams) can unpredictably accelerate this degradation 3. Therefore, a controlled, actively cooled quench is mandatory.
Self-Validating Quenching Protocol
The following methodology utilizes thermal feedback as a self-validating mechanism, ensuring that the reactive species is entirely neutralized before it enters the general waste stream.
Phase 1: Preparation & Dilution
-
Apparatus Setup: Equip a round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermocouple. Secure the apparatus in a fume hood over an ice-water bath.
-
Solvent Dilution: Transfer the Diethyl(1-propynyl)amine waste into the flask. Immediately dilute the waste with a dry, inert solvent (e.g., Tetrahydrofuran or Toluene) at a minimum volumetric ratio of 1:5 (Waste:Solvent).
-
Causality: Dilution increases the thermal mass of the system, acting as a buffer against localized exothermic spikes during the protonation phase.
-
Phase 2: Controlled Hydrolysis 3. Thermal Stabilization: Submerge the flask in the ice-water bath (0 °C) and initiate vigorous stirring. Wait 5 minutes to ensure thermal equilibrium. 4. Quenchant Addition: Charge the dropping funnel with a 10% aqueous isopropanol solution (or dilute 1M Acetic Acid for heavily degraded samples). Begin dropwise addition of the quenchant. 5. Dynamic Feedback Loop (Self-Validation): Monitor the internal thermocouple. The addition rate must be dynamically throttled to maintain the internal temperature strictly below 15 °C. If the temperature approaches this threshold, halt the addition until the system cools. The direct correlation between quenchant addition and temperature rise confirms the active consumption of the ynamine.
Phase 3: Verification & Segregation 6. Thermal Plateau: Once the stoichiometric excess of quenchant has been added, the temperature will naturally drop back to 0 °C despite continued addition. Remove the ice bath and allow the mixture to warm to ambient room temperature (20–25 °C). Stir for an additional 30 minutes. 7. Final Validation: Inject a 2 mL bolus of pure deionized water directly into the mixture. If the thermocouple registers a ΔT of 0.0 °C, the system has self-validated: 100% of the Diethyl(1-propynyl)amine has been successfully converted to the inert N,N-diethylpropionamide. 8. Disposal: The resulting neutralized, biphasic mixture can now be safely transferred to a standard, properly labeled organic waste carboy for institutional incineration.
Visualizing the Quenching Workflow
Workflow for the controlled hydrolytic quenching and disposal of ynamine waste.
References
- Ynamides: A Modern Functional Group For The New Millennium National Center for Biotechnology Inform
- Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction Journal of the American Chemical Society (ACS)
- N,N-dietilprop-1-in-1-amina (CAS:4231-35-0)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
